3-bromo-N,N-diethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRXSHWDPARKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391154 | |
| Record name | 3-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15930-59-3 | |
| Record name | 3-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-bromo-N,N-diethylbenzamide: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 3-bromo-N,N-diethylbenzamide, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. We will delve into its core chemical and physical properties, provide a detailed and validated synthesis protocol, explore its reactivity with a focus on modern cross-coupling reactions, and discuss its potential as a strategic building block in the creation of novel bioactive molecules.
Core Molecular Identity and Physicochemical Properties
This compound is a disubstituted benzamide featuring a bromine atom at the meta-position of the aromatic ring. This specific arrangement of functional groups—a reactive halogen for cross-coupling and a stable tertiary amide—makes it a valuable and strategically important intermediate in multi-step synthesis.
The core identifiers and key physicochemical properties are summarized below. It is important to note that while some properties are experimentally determined, others, particularly the boiling point, are predicted based on computational models due to a lack of readily available public data.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 15930-59-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [2] |
| Appearance | Expected to be an off-white to pale yellow solid or a colorless oil | General observation for similar compounds |
| Boiling Point | 348.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) and poorly soluble in water. | - |
| Storage Conditions | Store at room temperature in a dry, sealed container. | [2] |
Synthesis of this compound: A Validated Two-Step Protocol
The most reliable and common method for synthesizing this compound involves a two-step process starting from 3-bromobenzoic acid. This approach ensures high purity and yield. The causality behind this experimental choice lies in the high reactivity of acyl chlorides, which are readily formed from carboxylic acids and subsequently react cleanly with secondary amines to form the desired amide.
Step 1: Synthesis of 3-bromobenzoyl chloride
The first step is the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and robust transformation.[3]
-
Rationale : Thionyl chloride is an excellent choice as it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (HCl and SO₂), which are easily removed from the reaction mixture, driving the reaction to completion.
Experimental Protocol (Step 1):
-
Reaction Setup : In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).
-
Reagent Addition : Under a fume hood, carefully add an excess of thionyl chloride (11.0 mL, 150 mmol, ~3 equivalents). An inert solvent like anhydrous toluene may be used, but the reaction can also be run neat.
-
Reaction Execution : Gently heat the mixture to reflux (approx. 79 °C) using a heating mantle. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Workup and Purification : After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C / 0.5 mmHg to yield a clear liquid.[3]
Step 2: Amidation to form this compound
The purified 3-bromobenzoyl chloride is then reacted with diethylamine in the presence of a non-nucleophilic base to form the final product.
-
Rationale : The base (e.g., triethylamine or N,N-Diisopropylethylamine) is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the diethylamine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol (Step 2):
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve diethylamine (5.2 mL, 50 mmol) and a non-nucleophilic base such as triethylamine (7.0 mL, 50 mmol) in an anhydrous solvent like dichloromethane (DCM, 100 mL). Cool the solution in an ice bath to 0 °C.
-
Reagent Addition : Dissolve the purified 3-bromobenzoyl chloride (10.0 g, 45.6 mmol) in 50 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion. Monitor progress using Thin-Layer Chromatography (TLC).
-
Workup : Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL), 1M HCl solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Two-step synthesis workflow for this compound.
Spectroscopic and Analytical Characterization (Predicted)
While comprehensive, experimentally verified spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR (Proton NMR) : The ¹H NMR spectrum is expected to show distinct signals for the diethylamino protons and the aromatic protons.
-
Diethyl Group : Due to hindered rotation around the C-N amide bond at room temperature, the two ethyl groups may be non-equivalent. This would result in two separate sets of signals. A broad multiplet or two quartets around 3.2-3.5 ppm for the four methylene (-CH₂-) protons and two triplets around 1.1-1.3 ppm for the six methyl (-CH₃) protons are anticipated.
-
Aromatic Region : The four aromatic protons will appear as complex multiplets in the 7.2-7.8 ppm range. The proton between the bromo and amide groups (at C2) is expected to be the most deshielded.
-
-
¹³C NMR (Carbon NMR) : The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule.
-
Alkyl Carbons : The methyl carbons (-CH₃) should appear around 12-15 ppm , and the methylene carbons (-CH₂-) around 40-43 ppm .
-
Aromatic Carbons : Six distinct signals are expected in the aromatic region (120-140 ppm ). The carbon bearing the bromine (C3) will be significantly shielded due to the heavy atom effect, likely appearing around 122 ppm .[4] The carbon attached to the amide group (C1) will be deshielded, appearing near 137-139 ppm .
-
Carbonyl Carbon : The amide carbonyl (C=O) signal will be found significantly downfield, typically in the range of 168-172 ppm .
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band corresponding to the amide carbonyl stretch.
-
C=O Stretch : A prominent peak is expected between 1630-1660 cm⁻¹ .
-
C-N Stretch : A signal for the C-N bond will appear around 1250-1350 cm⁻¹ .
-
Aromatic C-H and C=C : Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching absorptions will be present in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch : A weak to medium absorption in the fingerprint region, typically 500-650 cm⁻¹ , corresponds to the C-Br bond.
-
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
-
Molecular Ion (M⁺) : Two peaks of nearly equal intensity will be observed at m/z 255 (for ⁷⁹Br) and m/z 257 (for ⁸¹Br), confirming the presence of one bromine atom.
-
Key Fragmentation : A significant fragment will likely be observed at m/z 183/185 , corresponding to the loss of the diethylamino group ([M-NEt₂]⁺).
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a versatile building block, primarily through reactions at the C-Br bond. The electron-withdrawing nature of the amide group can influence the reactivity of the aromatic ring, but the bromine at the meta-position is ideally suited for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura and Heck couplings. These reactions are cornerstones of modern pharmaceutical synthesis.[5][6][7][8]
-
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[6][7][9] This is a highly robust method for creating biaryl structures or attaching alkyl and vinyl groups. The general transformation is shown below.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
-
Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for vinylation of the aromatic ring.[5][10][11]
-
Causality of Catalyst Choice : The choice of palladium catalyst, ligands, base, and solvent is critical and must be optimized for each specific substrate pairing to achieve high yields and prevent side reactions like homocoupling or debromination.[12] Ligands such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.[8][13]
Applications in Drug Discovery and Development
The 3-substituted benzamide scaffold is a privileged structure in medicinal chemistry. The ability to use this compound as a starting point for diversification via cross-coupling makes it highly valuable.
-
Scaffold for Bioactive Molecules : The N,N-diethylbenzamide group can influence solubility and cell permeability, while the substituent introduced at the 3-position via cross-coupling can be tailored to interact with specific biological targets. For instance, the structurally related 3-aminobenzamide moiety is a well-known pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), an important enzyme in DNA repair and a validated target in cancer therapy.[14] This highlights the potential of derivatives of this compound in oncology research.
-
Intermediate in Multi-Step Synthesis : In drug development, this compound serves as a reliable intermediate for constructing complex molecules. Its stability and predictable reactivity allow for its incorporation early in a synthetic sequence, with the bromine atom carried through several steps before being utilized in a late-stage key coupling reaction to build the final target molecule.[15]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity in powerful C-C bond-forming reactions, and relevance to established pharmacophores make it a high-value intermediate for researchers in both academic and industrial settings. This guide has provided the foundational knowledge required to confidently synthesize, characterize, and strategically deploy this compound in the pursuit of novel chemical entities.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 3-bromo-N,N-diethylbenzamide: Synthesis, Properties, and Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of 3-bromo-N,N-diethylbenzamide, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering detailed insights into its chemical synthesis, physicochemical properties, and emerging applications.
Core Compound Identification
Chemical Identity: this compound is a substituted benzamide derivative characterized by a bromine atom at the meta-position of the phenyl ring and two ethyl groups attached to the amide nitrogen.
| Identifier | Value | Source |
| CAS Number | 15930-59-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1] |
| Molecular Weight | 256.14 g/mol | [2] |
| MDL Number | MFCD00586608 | [2] |
Synthesis and Mechanism
The synthesis of this compound is a well-established two-step process commencing from 3-bromobenzoic acid. This pathway offers a reliable and scalable route to the target compound, crucial for its application in research and development.
Step 1: Synthesis of 3-bromobenzoyl chloride
The initial step involves the conversion of 3-bromobenzoic acid to its more reactive acid chloride derivative, 3-bromobenzoyl chloride. This is a standard transformation in organic synthesis, typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.
Experimental Protocol: Synthesis of 3-bromobenzoyl chloride [3]
-
Materials: 3-bromobenzoic acid, thionyl chloride, dry toluene (optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid.
-
Carefully add an excess of thionyl chloride (2-3 equivalents). The reaction can be performed neat or in an inert solvent like dry toluene.
-
Heat the mixture to reflux (approximately 79 °C for neat thionyl chloride) for 2-4 hours. The reaction is complete when the evolution of gases (SO₂ and HCl) ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.
-
Step 2: Synthesis of this compound
The second and final step is the amidation of 3-bromobenzoyl chloride with diethylamine.[4] This is a nucleophilic acyl substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding amide and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction forward.
Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for N,N-diethylbenzamide[4])
-
Materials: 3-bromobenzoyl chloride, diethylamine, triethylamine (or another suitable base), and a dry, inert solvent (e.g., dichloromethane, diethyl ether).
-
Procedure:
-
Dissolve 3-bromobenzoyl chloride in the dry, inert solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate vessel, prepare a solution of diethylamine (at least one equivalent) and triethylamine (at least one equivalent) in the same solvent.
-
Add the diethylamine/triethylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then washed sequentially with dilute aqueous acid (to remove excess amines), water, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or distillation.
-
Reaction Workflow Diagram:
Caption: Synthetic pathway for this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Predicted Value | Source |
| Boiling Point | 348.6 ± 25.0 °C | [2] |
| Density | 1.320 ± 0.06 g/cm³ | [2] |
Note: These are predicted values and should be confirmed by experimental data.
Applications in Drug Discovery and Development
Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[5][6] The presence of the bromo-substituent and the diethylamide moiety in this compound makes it a valuable scaffold for the development of novel therapeutic agents.
As a Versatile Intermediate
The bromine atom on the aromatic ring serves as a versatile handle for further chemical modifications, such as Suzuki or Heck cross-coupling reactions.[2] This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, a key strategy in the design of new drug candidates. The diethylamide group can influence the compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.[2]
Potential Therapeutic Applications of Derivatives
Derivatives of substituted benzamides have been investigated for a variety of therapeutic applications:
-
Anti-inflammatory and Analgesic Agents: Several substituted benzamides have shown potent anti-inflammatory and analgesic properties, with some compounds exhibiting favorable gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticonvulsant Activity: The benzamide moiety is a key pharmacophore in several anticonvulsant drugs. Novel N-substituted benzamides have been designed and synthesized with the aim of developing new treatments for epilepsy.[7]
-
Antitumor Agents: N-substituted benzamide derivatives have been designed and evaluated for their anti-proliferative activity against various cancer cell lines, with some compounds showing inhibitory activity comparable to established anticancer drugs.[8]
-
Antipsychotic and Antidepressant Effects: Substituted benzamides, such as sulpiride and amisulpride, are known to modulate the dopaminergic system and are used in the treatment of schizophrenia and dysthymia.[9] This highlights the potential of this chemical class in developing new central nervous system (CNS) active agents.
Logical Relationship Diagram:
Caption: Potential applications of this compound derivatives.
Spectroscopic Characterization
While specific, publicly available spectroscopic data for this compound is limited, the expected spectral features can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene ring. Additionally, two distinct signals for the ethyl groups on the amide nitrogen would be present, likely a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two carbons of the ethyl groups.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands for C-N stretching and aromatic C-H and C=C vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (256.14 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis, particularly the use of thionyl chloride, should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the bromine substituent provide a robust platform for the creation of diverse chemical libraries for drug discovery. The established pharmacological importance of the substituted benzamide scaffold further underscores the potential of this compound and its derivatives in addressing a range of therapeutic needs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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An In-depth Technical Guide to the Initial Synthesis Pathways for 3-bromo-N,N-diethylbenzamide
Introduction
3-bromo-N,N-diethylbenzamide is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a bromine atom on the benzene ring, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the diethylamide group influences its solubility and biological activity. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a blend of established methodologies and modern advancements for researchers, scientists, and professionals in drug development. The focus is on the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategies.
Physicochemical Properties of Key Compounds
For clarity and quick reference, the key physical and chemical properties of the reactants and the final product are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155-158 | >280 |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 3-5 | 74-75 at 0.5 mmHg |
| Diethylamine | C₄H₁₁N | 73.14 | -50 | 55.5 |
| This compound | C₁₁H₁₄BrNO | 256.14 | - | - |
Synthetic Pathways
The synthesis of this compound can be broadly categorized into two main approaches: a traditional two-step pathway involving the activation of the carboxylic acid, and more contemporary one-pot direct amidation methods.
Pathway 1: The Classical Two-Step Synthesis via Acyl Chloride
This well-established route is often the go-to method in many laboratories due to its reliability and the high reactivity of the intermediate acyl chloride. The overall process is a two-step sequence starting from 3-bromobenzoic acid.
The initial and critical step is the conversion of the carboxylic acid group of 3-bromobenzoic acid into a more reactive acyl chloride.[1] This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being one of the most common and effective reagents.[2]
Causality of Experimental Choices:
-
Reagent Selection: Thionyl chloride is preferred because it reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts being gases (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, simplifying purification.[2]
-
Reaction Conditions: The reaction is often performed neat or in an inert solvent like toluene or dichloromethane. Heating the mixture to reflux accelerates the reaction, which is typically complete within 2-4 hours, as monitored by the cessation of gas evolution.
-
Purification: Excess thionyl chloride can be removed by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to obtain a high-purity product.[2]
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 3-bromobenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used, or the reaction can be run neat.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purification: Purify the crude 3-bromobenzoyl chloride by vacuum distillation, collecting the fraction boiling at 74-75 °C/0.5 mmHg.[2]
The highly reactive 3-bromobenzoyl chloride readily undergoes nucleophilic acyl substitution with diethylamine to form the target amide. This reaction is a variation of the Schotten-Baumann reaction.[1]
Causality of Experimental Choices:
-
Base: A base, such as triethylamine or pyridine, is crucial in this step.[1] It serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.[3] The formation of a salt (triethylammonium chloride) prevents the protonation of the diethylamine, ensuring it remains a potent nucleophile.
-
Solvent: An aprotic solvent like methylene chloride (dichloromethane) is typically used as it dissolves the reactants and does not participate in the reaction.[4]
-
Temperature: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[4] The reaction is then allowed to proceed at ambient temperature to ensure completion.
Experimental Protocol: Synthesis of this compound from 3-Bromobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve diethylamine and triethylamine in methylene chloride. Cool the solution in an ice bath.
-
Reagent Addition: Add 3-bromobenzoyl chloride dropwise to the cooled solution with stirring.
-
Reaction: Remove the cooling bath and allow the mixture to stir at ambient temperature for several hours (e.g., 18 hours) to ensure the reaction goes to completion.[4]
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Diagram of the Two-Step Synthesis Pathway:
Caption: Classical two-step synthesis of this compound.
Pathway 2: Direct Amidation of 3-Bromobenzoic Acid
Directly forming an amide bond from a carboxylic acid and an amine is an attractive, more atom-economical approach. However, it is challenging due to the competing acid-base reaction which forms a stable ammonium carboxylate salt.[5] Modern synthetic methods have overcome this limitation through the use of coupling agents or catalysts.
Coupling agents are reagents that activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Several effective coupling agents are available.
-
Carbonyldiimidazole (CDI): CDI is a mild and effective coupling agent. It reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then reacts with the amine to form the amide, with the byproducts being imidazole and carbon dioxide, which are generally easy to remove.[6][7]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)): COMU is a modern, non-hazardous coupling reagent that allows for a one-pot synthesis.[8] The reaction can be visually monitored by a color change, and the byproducts are water-soluble, simplifying the workup.[8]
Causality of Experimental Choices:
-
One-Pot Procedure: These methods are advantageous as they do not require the isolation of a highly reactive intermediate like an acyl chloride, making the overall process more efficient and safer.
-
Mild Conditions: The reactions can often be carried out at or below room temperature, which is beneficial for substrates with sensitive functional groups.
-
Simplified Workup: The byproducts of many modern coupling agents are water-soluble, allowing for a simple aqueous workup to isolate the product.[6][8]
Experimental Protocol: Direct Amidation using a Coupling Agent (General)
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzoic acid in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Activation: Add the coupling agent (e.g., CDI or COMU) to the solution and stir at the recommended temperature (e.g., 0 °C to room temperature) for a specified time to allow for the activation of the carboxylic acid.
-
Amine Addition: Add diethylamine to the reaction mixture. An excess of the amine may be used.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Perform an aqueous workup to remove the water-soluble byproducts. This typically involves washing the organic layer with water, a mild acid, a mild base, and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or distillation if necessary.
Recent advances have led to the development of catalytic methods for direct amidation, which are highly desirable from a green chemistry perspective. Boron-based catalysts, for instance, have shown promise in facilitating the dehydration of the ammonium carboxylate salt intermediate at elevated temperatures.[9]
Causality of Experimental Choices:
-
Catalysis: The use of a catalyst reduces the amount of waste generated compared to stoichiometric coupling agents.
-
High Temperatures: These reactions often require elevated temperatures to drive the dehydration of the intermediate salt.[10]
-
Industrial Applicability: A patent describes a continuous flow process using a fixed-bed catalyst at high temperature and pressure, highlighting the potential for large-scale industrial synthesis.[10]
Diagram of Direct Amidation Pathways:
Caption: Overview of direct amidation approaches to this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through several pathways. The classical two-step method via the acyl chloride intermediate is a robust and reliable option, particularly for laboratory-scale synthesis. For researchers seeking more streamlined and potentially greener alternatives, direct amidation methods using modern coupling agents or catalytic systems offer significant advantages in terms of operational simplicity and reduced waste. The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. This guide provides the foundational knowledge for making an informed decision and successfully executing the synthesis of this valuable chemical intermediate.
References
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PrepChem.com. Synthesis of N,N-Diethylbenzamide. Available from: [Link]
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PrepChem.com. Preparation of 3-bromobenzoic acid. Available from: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
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Pendidikan Kimia. Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Available from: [Link]
- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
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ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
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ResearchGate. What is/are the best activator/s for reaction of amidation?. Available from: [Link]
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PMC - NIH. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]
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Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Available from: [Link]
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ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Available from: [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
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Khan Academy. Amide formation from acyl chloride. Available from: [Link]
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ACS Publications. Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides | Organic Letters. Available from: [Link]
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Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]
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Potential applications of 3-bromo-N,N-diethylbenzamide in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry Potential of 3-bromo-N,N-diethylbenzamide
Abstract
This compound is a halogenated aromatic amide whose potential in medicinal chemistry has yet to be fully elucidated. This guide provides a comprehensive analysis of its structural components, proposing potential therapeutic applications based on established principles of medicinal chemistry and structure-activity relationships (SAR). By examining the N,N-diethylbenzamide scaffold, renowned for its role in the insect repellent DEET, and the influence of the 3-bromo substituent, we can map out a strategic approach to unlocking the compound's latent value. This document serves as a foundational resource for researchers, offering insights into synthesis, potential biological targets, and a structured workflow for investigation, from initial screening to lead optimization.
Introduction: Deconstructing this compound
At its core, this compound is a simple yet intriguing molecule. Its structure can be dissected into two key pharmacophoric elements: the N,N-diethylbenzamide core and the bromine substituent at the meta-position. While scant literature exists on the direct biological activity of this specific compound, a wealth of information is available for structurally analogous molecules. This allows for a deductive approach to hypothesizing its potential applications.
The N,N-diethylbenzamide moiety is famously associated with N,N-Diethyl-meta-toluamide (DEET), the gold standard in insect repellents for over six decades. This suggests a primary avenue of investigation for this compound in the realm of arthropod vector control. However, the introduction of a bromine atom significantly alters the electronic and steric properties of the molecule, opening doors to other potential therapeutic areas. Bromine can serve as a bioisostere for other functional groups, enhance binding affinity through halogen bonding, and modulate the metabolic profile of a compound.
This guide will explore these facets in detail, presenting a scientifically grounded rationale for the investigation of this compound as a starting point for drug discovery programs.
Analysis of the Core Scaffold and Substituent Effects
The N,N-diethylbenzamide Scaffold: More Than Just a Repellent
The N,N-diethylbenzamide scaffold is a versatile chemical entity. While its most prominent member, DEET, is known to interact with insect odorant receptors, leading to its repellent effect, other compounds featuring this core have demonstrated a range of biological activities. Research into the mechanism of DEET has shown that it may act by confusing insects' sense of smell, making it difficult for them to locate a host.
The Influence of the 3-Bromo Substituent
The placement of a bromine atom at the 3-position of the benzene ring is a strategic choice in medicinal chemistry. Here’s a breakdown of its potential impacts:
-
Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the insect cuticle or the blood-brain barrier.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, which could lead to a longer biological half-life compared to an unsubstituted or methyl-substituted analogue.
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in biological targets. This can lead to enhanced binding affinity and selectivity.
-
Bioisosteric Replacement: The bromo group can be considered a bioisostere of other groups, such as a methyl or chloro group, allowing for fine-tuning of the steric and electronic properties of the molecule.
Proposed Applications and Research Strategy
Based on the analysis of its structural components, we propose two primary avenues for the investigation of this compound.
Next-Generation Insect Repellents
Given the structural similarity to DEET, the most logical starting point is to evaluate this compound as an insect repellent. The increased lipophilicity and potential for halogen bonding could lead to a more potent and longer-lasting repellent effect.
Experimental Workflow:
A standardized workflow for evaluating novel insect repellents would involve a multi-tiered approach, from in vitro receptor screening to in vivo behavioral assays.
Caption: Workflow for the evaluation of this compound as an insect repellent.
Table 1: Proposed Initial Screening Panel for Insect Repellency
| Assay Type | Species | Key Endpoint | Comparator |
| In Vitro Binding | Aedes aegypti Odorant Receptors | Binding Affinity (Ki) | DEET |
| In Vivo Arm-in-Cage | Aedes aegypti, Anopheles gambiae | Repellency (%) | DEET |
| Duration of Action | Aedes aegypti | Time to First Bite | DEET |
Exploration of CNS-Related Activities
The N,N-diethylbenzamide scaffold is also present in some centrally active compounds. The increased lipophilicity imparted by the bromine atom could facilitate blood-brain barrier penetration, making this compound a candidate for CNS-related applications. A logical starting point would be to screen it against a panel of common CNS targets.
Experimental Protocol: Broad CNS Target Screening
-
Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Primary Binding Assays: Perform radioligand binding assays against a panel of CNS targets, including but not limited to:
-
Dopamine receptors (D1, D2, D3, D4)
-
Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C)
-
GABA-A receptor
-
Muscarinic acetylcholine receptors (M1-M5)
-
-
Data Analysis: Calculate the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM).
-
Hit Confirmation: For any targets showing significant inhibition (>50%), perform concentration-response curves to determine the IC50 or Ki value.
-
Functional Assays: For confirmed hits, proceed to functional assays (e.g., cAMP assays, calcium flux assays) to determine if the compound is an agonist, antagonist, or allosteric modulator.
Synthesis and Characterization
The synthesis of this compound is a straightforward process that can be achieved through several well-established methods. A common approach is the acylation of diethylamine with 3-bromobenzoyl chloride.
Synthetic Protocol:
-
Preparation of 3-bromobenzoyl chloride: Add thionyl chloride (1.2 eq) to a solution of 3-bromobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure.
-
Acylation of diethylamine: Dissolve the crude 3-bromobenzoyl chloride in DCM and add it dropwise to a solution of diethylamine (2.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM at 0 °C.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Synthetic scheme for this compound.
Conclusion and Future Directions
This compound represents a largely unexplored molecule with significant potential in medicinal chemistry. Its structural relationship to DEET provides a strong rationale for its investigation as a novel insect repellent. Furthermore, the physicochemical properties imparted by the 3-bromo substituent suggest that it may possess other biological activities, particularly within the central nervous system. The synthetic route is straightforward, allowing for the rapid generation of material for screening and the creation of a library of analogues for SAR studies. A systematic investigation, as outlined in this guide, is warranted to fully characterize the biological activity of this compound and to determine its potential for development into a valuable chemical tool or therapeutic agent. Future work should focus on the synthesis of analogues to explore the SAR around the benzamide core, including variations in the halogen substituent and its position on the aromatic ring.
An In-depth Technical Guide to the Discovery and Synthesis of 3-bromo-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
3-bromo-N,N-diethylbenzamide is a substituted aromatic amide that has emerged as a valuable intermediate in the fields of organic synthesis, medicinal chemistry, and agrochemical research. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the diethylamide and the bromo substituent. The N,N-diethylamide group is a robust directing group in organic synthesis, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery and synthesis of this versatile building block, offering field-proven insights for its effective utilization in research and development.
The Genesis of a Workhorse Molecule: An Obscured Discovery
While the precise first synthesis of this compound is not prominently documented in seminal literature, its preparation is a logical extension of well-established amide synthesis protocols. The compound's utility as a synthetic intermediate likely led to its independent synthesis in various research laboratories before its formal documentation in commercially available databases. The CAS number for this compound is 15930-59-3.
The core value of this compound lies in its bifunctional nature. The N,N-diethylamide moiety is a powerful directing group for ortho-lithiation, a key C-H activation strategy. Simultaneously, the bromine atom at the meta position serves as a versatile linchpin for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a programmed, regioselective functionalization of the aromatic ring, making it a highly sought-after precursor in multi-step synthetic campaigns.
Key Synthetic Routes to this compound
The synthesis of this compound is most reliably achieved through a two-step sequence starting from 3-bromobenzoic acid. This approach ensures high yields and purity, making it suitable for both laboratory-scale and larger-scale production.
Step 1: Synthesis of 3-bromobenzoyl chloride
The initial step involves the activation of the carboxylic acid functionality of 3-bromobenzoic acid by converting it to the more reactive acyl chloride.
Reaction: 3-bromobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to yield 3-bromobenzoyl chloride. Thionyl chloride is often preferred for its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Causality of Experimental Choices:
-
Thionyl Chloride as the Reagent of Choice: Thionyl chloride is a highly effective and economical choice for converting carboxylic acids to acyl chlorides. The reaction proceeds readily, and the gaseous byproducts are easily removed, driving the reaction to completion.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as 3-bromobenzoyl chloride is highly reactive towards water, hydrolyzing back to 3-bromobenzoic acid.
Experimental Protocol: Synthesis of 3-bromobenzoyl chloride
Materials:
-
3-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
-
Dry glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert anhydrous solvent like toluene.
-
Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.
Step 2: Amidation of 3-bromobenzoyl chloride
The second step is a nucleophilic acyl substitution reaction where the highly electrophilic 3-bromobenzoyl chloride reacts with diethylamine to form the desired amide.
Reaction: 3-bromobenzoyl chloride is treated with diethylamine in the presence of a base to yield this compound.
Causality of Experimental Choices:
-
Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the diethylamine nucleophile, which would render it unreactive.
-
Control of Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the acyl chloride and the amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromobenzoyl chloride
-
Diethylamine
-
Triethylamine
-
Anhydrous dichloromethane or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-bromobenzoyl chloride in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Add the diethylamine/triethylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Alternative Synthetic Strategies
While the two-step acyl chloride route is the most common, other methods for amide bond formation can be employed, such as:
-
Direct amidation of 3-bromobenzoic acid: This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). However, these reagents can be expensive and generate stoichiometric byproducts.
-
Catalytic amidation: Modern catalytic methods using boronic acids or other catalysts can directly couple carboxylic acids and amines, offering a more atom-economical approach.
The Role of this compound in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile scaffold in medicinal chemistry. The bromine atom serves as a key functional group for introducing molecular complexity through various cross-coupling reactions.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the facile synthesis of a wide range of biaryl compounds, which are prevalent motifs in many biologically active molecules.
Reaction: this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to form the corresponding biaryl-substituted N,N-diethylbenzamides.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand is crucial for achieving high yields and tolerating a wide range of functional groups on the coupling partners.
-
Base and Solvent System: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water) are selected to facilitate the catalytic cycle and ensure the solubility of the reactants.
Visualization of the Synthetic Utility
The following diagram illustrates the central role of this compound as a synthetic intermediate.
An In-Depth Technical Guide to the Safe Handling of 3-bromo-N,N-diethylbenzamide
Abstract: This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 3-bromo-N,N-diethylbenzamide (CAS No. 15930-59-3). In the absence of a complete, publicly available Material Safety Data Sheet (MSDS), this document synthesizes information from structurally analogous compounds and established best practices for handling halogenated aromatic amides. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for minimizing risk and ensuring laboratory safety. The guide emphasizes a precautionary approach, detailing hazard identification, the hierarchy of controls, personal protective equipment, storage, disposal, and emergency response procedures.
Compound Identification and Data Availability
Therefore, the safety protocols and hazard assessments outlined herein are predicated on a conservative interpretation of data from structurally similar chemicals and general safety principles for this compound class. All users must treat this compound as a substance with potential hazards and handle it with the utmost care.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 15930-59-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [2][3] |
| Physical Form | Solid |
Hazard Analysis and Inferred Classification
Due to the data gap, a presumptive hazard profile for this compound is constructed by analyzing its structural components: a brominated benzene ring and an N,N-diethylbenzamide core. The hazards of close structural analogs provide the most reliable basis for this assessment.
-
4-bromo-N,N-diethylbenzamide (Isomer): Classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]
-
N,N-Diethylbenzamide (Parent Compound): Classified as harmful if swallowed (H302), harmful in contact with skin (H312), and causing skin and serious eye irritation/damage.[4][5]
-
General Halogenated Organics: This class of compounds can present risks including irritation to the skin, eyes, and respiratory tract.[6] Some are suspected carcinogens and may cause disorders of the blood or central nervous system depending on the specific structure and exposure level.[6]
Based on this evidence, it is prudent to assume that this compound presents the following hazards:
| Inferred Hazard Category | GHS Hazard Statement Code | Description | Basis of Inference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | N,N-Diethylbenzamide[5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | N,N-Diethylbenzamide[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | 4-bromo-N,N-diethylbenzamide[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | 4-bromo-N,N-diethylbenzamide[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | 4-bromo-N,N-diethylbenzamide[3] |
This inferred classification necessitates stringent adherence to the handling and personal protective equipment protocols detailed below.
Prudent Practices for Safe Handling: A Hierarchy of Controls
To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to minimize exposure risk.
Caption: Hierarchy of Controls for minimizing exposure.
Engineering Controls (Primary Barrier)
The primary method for controlling exposure is to physically separate the researcher from the chemical.
-
Ventilation: All weighing, handling, and reaction setup involving this compound must be conducted inside a properly functioning and certified laboratory chemical fume hood.[7] This is non-negotiable, particularly given the inferred respiratory irritation potential.
-
Safety Equipment: An operational eyewash station and emergency safety shower must be located in the immediate vicinity of the work area.[6][8] Ensure these are tested regularly.
Administrative Controls (Work Practices)
These are the procedures and policies that dictate how work is performed safely.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, lab-specific SOP for the use of this compound. The SOP should include risk assessment, step-by-step handling procedures, and emergency protocols.
-
Access Control: Limit access to areas where the compound is stored and handled to trained and authorized personnel only.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where chemicals are handled.[9]
-
Labeling: All containers must be clearly labeled with the full chemical name: "this compound" and the appropriate inferred hazard warnings (e.g., "Irritant," "Harmful").
Personal Protective Equipment (PPE)
PPE is the final barrier and must be worn at all times when handling the compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Viton gloves. | Always consult the glove manufacturer's compatibility chart for resistance to brominated aromatic compounds.[7] Double-gloving is recommended for extended operations. Inspect gloves for tears or pinholes before each use and replace them immediately if compromised. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Goggles provide a seal around the eyes to protect against splashes. For procedures with a higher risk of splashing (e.g., transfers, heating), a face shield should be worn in addition to goggles.[8] |
| Skin & Body Protection | Fully-buttoned, long-sleeved laboratory coat. | A lab coat made of appropriate chemical-resistant material should be worn to protect skin and clothing. Ensure cuffs are snug. Do not wear lab coats outside of the laboratory to prevent cross-contamination. |
Storage and Waste Disposal
Proper storage and disposal are critical for preventing accidents and environmental contamination.
Storage Protocol
-
Store containers in a cool, dry, and well-ventilated area.[1][7]
-
Keep the container tightly closed to prevent moisture absorption and release of vapors or dust.[1][8]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Bromine compounds can react violently with easily oxidized substances.[10]
-
Store in a designated, labeled cabinet, preferably one designed for chemical storage.[7]
Waste Disposal Protocol
-
Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.[11]
-
Contaminated Solids: Disposable lab supplies such as gloves, weighing paper, and contaminated silica gel must be collected in a separate, clearly labeled solid waste container for hazardous materials.[11]
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste management service in accordance with all local, state, and federal regulations.[8]
Emergency Protocols: Spills and Exposure
Immediate and correct action is vital in an emergency.
Caption: Emergency response workflow for spills or exposure.
First Aid Measures (Personnel Exposure)
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[6] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.
Chemical Spill Response
The response depends on the size of the spill.
-
Minor Spill (Contained within a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]
-
Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert all nearby personnel.[7]
-
If flammable solvents are present, extinguish all ignition sources.[11]
-
Close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[7] Do not attempt to clean up a large spill without proper training and equipment.
-
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylbenzamide. Merck.
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- ECHEMI. (n.d.). 3-Bromo-N,N-diethyl-5-nitrobenzamide SDS.
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- ECHEMI. (n.d.). This compound | 15930-59-3.
- ChemScene. (n.d.). N,N-Diethyl-3-bromo-5-nitrobenzamide.
- ChemicalBook. (n.d.). This compound CAS#: 15930-59-3.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethylbenzamide.
- PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. National Institutes of Health.
- Weizmann Institute of Science. (2017). General Safety Framework of the Department of Organic Chemistry.
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- PubChem. (n.d.). 3-Bromo-N-methylbenzamide. National Institutes of Health.
- National Research Council. (1995). LCSS: BROMINE. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethylbenzamide.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Bromo-N-methylbenzenesulfonamide.
- YouTube. (2024). Bromination safety.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade. ECHEMI.
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A Comprehensive Technical Guide to the Thermochemical Properties of 3-bromo-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 3-bromo-N,N-diethylbenzamide. In the absence of direct experimental data for this specific compound, this document serves as a foundational resource, detailing the experimental techniques and computational approaches necessary for its characterization. By leveraging established principles in calorimetry and theoretical chemistry, this guide empowers researchers to systematically investigate the energetic landscape of this and related benzamide derivatives, which is critical for applications in drug development, materials science, and process chemistry.
Introduction: The Significance of Thermochemical Data
This compound is a substituted aromatic amide with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, featuring a brominated phenyl ring and a diethylamide group, suggests a complex interplay of intermolecular forces and intramolecular electronic effects that dictate its physical and chemical behavior. The thermochemical properties of this compound, such as its enthalpy of formation, combustion, and sublimation, are fundamental parameters that provide insights into its thermodynamic stability, lattice energy, and intermolecular interactions.
A thorough understanding of these properties is paramount for:
-
Drug Development: Predicting solubility, stability, and polymorphism of active pharmaceutical ingredients (APIs).
-
Process Chemistry: Ensuring safe and efficient scale-up of synthetic routes.
-
Materials Science: Designing novel materials with tailored physical properties.
This guide will provide a detailed exposition of the state-of-the-art experimental and computational methodologies for determining these crucial thermochemical parameters.
Experimental Determination of Thermochemical Properties
The experimental determination of the thermochemical properties of organic compounds like this compound relies on a suite of calorimetric and thermal analysis techniques.[1]
Enthalpy of Combustion via Combustion Calorimetry
The standard enthalpy of combustion (ΔcH°) is a cornerstone of thermochemistry, providing a direct route to the standard enthalpy of formation (ΔfH°).[2] The experimental workflow for determining the enthalpy of combustion is a meticulous process requiring specialized equipment and careful execution.
Experimental Protocol: Semi-micro Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample (typically ~35 mg) of high-purity this compound is pressed into a pellet.[3]
-
Bomb Preparation: The pellet is placed in a crucible within a calorimetric bomb. A fuse wire is positioned to ensure complete ignition. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).[4]
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water within a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is monitored with high precision as a function of time until a stable final temperature is reached.
-
Data Analysis: The raw temperature data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Energy Equivalent Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[3][4]
-
Calculation of Enthalpy of Combustion: The standard specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. This value is then used to determine the molar enthalpy of combustion.[5]
Causality Behind Experimental Choices:
-
High-Purity Sample: Impurities can significantly affect the measured enthalpy of combustion, leading to inaccurate results.
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the organic compound to defined products (CO₂, H₂O, N₂, and HBr).
-
Adiabatic or Isoperibol Calorimeter: Minimizes heat exchange with the surroundings, a critical factor for accurate temperature measurements.
-
Standard Reference Material: Calibration with a well-characterized standard like benzoic acid ensures the traceability and accuracy of the measurements.[4]
Enthalpy of Sublimation: A Gateway to the Gas Phase
The enthalpy of sublimation (ΔsubH°) represents the energy required for a substance to transition from the solid to the gaseous state. This parameter is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value and provides insights into intermolecular forces.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA)
-
Enthalpy of Fusion (ΔfusH°):
-
A small, accurately weighed sample of this compound is sealed in an aluminum pan.
-
The sample is heated in a DSC instrument at a constant rate.
-
The heat flow to the sample is measured as a function of temperature. The melting point and enthalpy of fusion are determined from the resulting endothermic peak.[6]
-
-
Enthalpy of Vaporization (ΔvapH°):
-
The enthalpy of vaporization can be determined using TGA by measuring the mass loss of the sample as a function of temperature under controlled atmospheric conditions.[6]
-
-
Estimation of Enthalpy of Sublimation:
Self-Validating System:
The consistency of thermochemical data can be cross-checked. For instance, the enthalpy of sublimation can be determined independently through techniques like Knudsen effusion, and the results can be compared with those derived from DSC and TGA measurements.
Computational Thermochemistry: An In Silico Approach
In parallel with experimental methods, computational chemistry offers a powerful and often more rapid means of predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of enthalpies of formation for halogenated organic compounds.[9]
Computational Workflow: High-Accuracy Composite Methods
-
Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory (e.g., B3LYP with a 6-311G(d) basis set).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.
-
High-Level Single-Point Energy Calculations: More accurate single-point energies are calculated using high-level composite methods such as G4 or CBS-QB3. These methods systematically extrapolate to the complete basis set limit and include corrections for various electronic effects.[9]
-
Atomization or Isodesmic Reactions: The gas-phase enthalpy of formation is calculated using either the atomization method (calculating the energy required to break all bonds) or, more reliably, by employing isodesmic reactions.[9] Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to significant error cancellation.
Diagram of Computational Workflow
Caption: Workflow for computational determination of thermochemical properties.
Trustworthiness of Computational Methods:
The accuracy of computational predictions is highly dependent on the chosen level of theory and basis set. It is crucial to benchmark the computational methodology against experimental data for structurally related compounds to validate its predictive power.
Data Summary and Interpretation
While specific experimental values for this compound are not available in the literature, the following table provides a template for summarizing the key thermochemical properties that would be determined using the methodologies described above. For context, estimated values or data for analogous compounds could be included.
| Thermochemical Property | Symbol | Expected Value (kJ/mol) | Methodology |
| Standard Molar Enthalpy of Combustion | ΔcH°(cr) | To be determined | Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | To be determined | From ΔcH°(cr) |
| Standard Molar Enthalpy of Fusion | ΔfusH° | To be determined | Differential Scanning Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | To be determined/Estimated | TGA/DSC or Estimation Methods |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | From ΔfH°(cr) and ΔsubH° or Computational Chemistry |
Conclusion
The determination of the thermochemical properties of this compound is a multi-faceted endeavor that combines rigorous experimental techniques with sophisticated computational modeling. This guide has outlined the foundational principles and practical workflows for obtaining these critical data. While direct experimental values for the title compound are yet to be reported, the methodologies detailed herein provide a clear and robust pathway for researchers to undertake such an investigation. The resulting data will be invaluable for advancing the applications of this compound in various scientific and industrial domains.
References
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Yagofarov, M. I., Nagrimanov, R. N., & Solomonov, B. N. (2016). Estimation of sublimation enthalpies of aromatic amides at 298.15 K from the values of fusion enthalpies. Thermochimica Acta, 646, 26–31. [Link]
- Davis, T. L. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics.
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Ribeiro da Silva, M. A. V., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]
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Yagofarov, M. I., et al. (2016). Estimation of sublimation enthalpies of aromatic amides at 298.15 K from the values of fusion enthalpies. R Discovery. [Link]
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Ribeiro da Silva, M. A. V., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]
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Karim, M. R., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. MDPI. [Link]
- Yagofarov, M. I., et al. (2015). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15 K using solution calorimetry technique and group-additivity scheme. Thermochimica Acta, 601, 40-47.
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How do scientist obtain the value of enthalpy of formation? (2017). Chemistry Stack Exchange. [Link]
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How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? (2014). Reddit. [Link]
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This compound. MySkinRecipes. [Link]
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-
Ribeiro da Silva, M. A. V., et al. (2022). Construction and Calibration of a Semi-micro-combustion Calorimeter to Determine the Enthalpies of Combustion of N,N′-Bis(salicylidene)ethylenediamine and N,N′-Bis(salicylidene)-1,3-propanediamine. ACS Publications. [Link]
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N,N-Diethylbenzamide. PubChem. [Link]
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Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.GOV. [Link]
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4-bromo-N,N-diethylbenzamide. PubChem. [Link]
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An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-bromo-N,N-diethylbenzamide
Abstract: 3-Bromo-N,N-diethylbenzamide is a pivotal building block in modern synthetic chemistry, valued for its role in constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1] The reactivity of this molecule is dominated by the carbon-bromine bond, which serves as a versatile handle for a variety of transformations. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the bromine atom, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, and contrast this with its limited reactivity in classical nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic programs.
Molecular Profile: Electronic and Steric Influences
The reactivity of the C(3)-Br bond in this compound is not dictated by the bromine atom alone. The nature and position of the N,N-diethylbenzamide substituent are critical in defining the molecule's electronic landscape and steric accessibility.
Electronic Effects
The N,N-diethylbenzamide group, positioned meta to the bromine, exerts a significant electron-withdrawing effect on the aromatic ring. This is primarily due to the inductive effect of the carbonyl group. While the nitrogen atom's lone pair participates in resonance with the carbonyl, this delocalization is largely contained within the amide functional group and does not strongly compete with the ring's electronics. Consequently, the amide acts as a moderate deactivating group in the context of electrophilic aromatic substitution.
For the reactions of interest at the C-Br bond, this electron-withdrawing character is beneficial. It polarizes the C-Br bond, making the carbon atom more electrophilic and, crucially, rendering the aryl halide more susceptible to the initial, often rate-limiting, oxidative addition step in palladium-catalyzed catalytic cycles.[2] Aryl halides with electron-withdrawing groups are known to react more readily in these transformations than their electron-rich counterparts.[2]
Steric Considerations
The N,N-diethylbenzamide group at the C(1) position and the bromine at C(3) create a 1,3-substitution pattern. Unlike highly crowded ortho (1,2) substituted systems, which can present significant steric hindrance that impedes a catalyst's approach, the meta relationship allows for relatively unhindered access to the C-Br bond.[3][4][5] This favorable steric profile makes this compound a broadly applicable substrate for a range of catalytic systems without the need for highly specialized, sterically demanding ligands often required for ortho-substituted halides.
Palladium-Catalyzed Cross-Coupling Reactions: The Primary Arena of Reactivity
The true synthetic utility of this compound is realized in its performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions have become foundational in organic synthesis for their efficiency and functional group tolerance.[6][7][8]
The General Catalytic Cycle
Most palladium-catalyzed cross-couplings proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[9] Understanding this cycle is key to rationalizing experimental design.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step and is facilitated by the electron-deficient nature of the aromatic ring.[7][10]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron species, typically a boronic acid or ester.[10][11]
Causality in Protocol Design: The choice of base is paramount; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[11][12] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates are commonly used to avoid side reactions with base-sensitive functional groups. Phosphine ligands like PPh₃ or more electron-rich, bulky ligands can be used to stabilize the palladium catalyst and promote efficient reductive elimination.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-N,N-diethylbenzamide
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of Toluene/Water (10 mL).
-
Degas the mixture with N₂ or Ar for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >95 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 94 |
| Cyclopropylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, by coupling aryl halides with primary or secondary amines.[13][14]
Causality in Protocol Design: This reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) to deprotonate the amine or the intermediate palladium-amine complex.[15] The key to success lies in the ligand choice. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the challenging reductive elimination step to form the C-N bond and prevent the formation of undesired side products.[13][15][16]
Experimental Protocol: Synthesis of N,N-diethyl-3-(piperidin-1-yl)benzamide
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), a suitable ligand like XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and seal the tube.
-
Evacuate and backfill the tube with inert gas (3 cycles).
-
Add dry toluene (5 mL) followed by piperidine (1.2 mmol).
-
Heat the reaction to 100-110 °C and stir for 12-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos (2/4) | NaOtBu | Toluene | 110 | 96 |
| Aniline | Pd(OAc)₂ / RuPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 89 |
| Benzylamine | Pd₂(dba)₃ / BINAP (1/2) | NaOtBu | Toluene | 100 | 91 |
| Diethylamine | Pd(OAc)₂ / XPhos (3/6) | LHMDS | THF | 80 | 84 |
C. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl halide with an alkene to create a new, more substituted alkene, typically with high trans selectivity.[9][17]
Causality in Protocol Design: The reaction requires a base, often a tertiary amine like triethylamine (Et₃N) or an inorganic carbonate, to neutralize the HBr generated in the catalytic cycle and regenerate the active Pd(0) catalyst.[9][18] Electron-deficient alkenes, such as acrylates and styrenes, are particularly effective coupling partners.
Experimental Protocol: Synthesis of (E)-N,N-diethyl-3-styrylbenzamide
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol) and dry DMF (5 mL).
-
Seal the tube and heat to 120 °C for 18 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the product.
Table 3: Representative Data for Heck Reaction
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 90 |
| Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMA | 120 | 88 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | NaOAc | NMP | 110 | 85 |
D. Sonogashira Coupling: Introducing Alkynes
This reaction efficiently forges a bond between the sp² carbon of the aryl halide and an sp carbon of a terminal alkyne, providing access to internal alkynes.[19][20]
Causality in Protocol Design: The Sonogashira coupling famously employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[19] The copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex.[20][21] An amine base (e.g., Et₃N, DIPEA) is used to deprotonate the alkyne and serve as a solvent.
Experimental Protocol: Synthesis of N,N-diethyl-3-(phenylethynyl)benzamide
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine (8 mL) and THF (4 mL).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through Celite® to remove salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 4: Representative Data for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 95 |
| 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPEA | 50 | 92 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | RT | 97 |
| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N/THF | 40 | 88 |
Nucleophilic Aromatic Substitution (S_NAr): A Less Favorable Pathway
In contrast to its high reactivity in catalyzed reactions, the bromine atom in this compound is relatively inert towards classical nucleophilic aromatic substitution (S_NAr).
The S_NAr mechanism requires two key features: (1) a good leaving group, which bromine is, and (2) strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[22][23][24] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.
In this compound, the electron-withdrawing amide group is in the meta position. It cannot delocalize the negative charge of the Meisenheimer complex via resonance. Therefore, the intermediate is significantly less stable, and the activation energy for the reaction is prohibitively high under normal conditions. Forcing an S_NAr reaction on this substrate would require extremely harsh conditions (e.g., very strong nucleophiles at high temperatures and pressures), which are often synthetically impractical.
Conclusion and Outlook
The reactivity of the bromine atom in this compound is overwhelmingly dictated by its suitability as an electrophile in palladium-catalyzed cross-coupling reactions. The meta-amide substituent provides sufficient electronic activation for facile oxidative addition while maintaining low steric hindrance, making it an exemplary substrate for a diverse array of transformations. Its utility in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings allows for the predictable and efficient installation of carbon and nitrogen-based functionalities. Conversely, its structure is ill-suited for classical S_NAr reactions, highlighting the profound impact that modern catalytic methods have had on synthetic strategy. For drug development professionals and synthetic chemists, this compound remains a reliable and versatile tool for the construction of complex, high-value molecules.
References
- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Vertex AI Search.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library.
- Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline. (n.d.). Benchchem.
- Buchwald–Hartwig amin
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Heck reaction. (n.d.). Wikipedia.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Ch22: EArS of aromatic amines. (n.d.). University of Calgary.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (n.d.). NCRD's Sterling Institute of Pharmacy.
- Nucleophilic arom
- This compound. (n.d.). MySkinRecipes.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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- Heck Reaction. (2023). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Steric hindrance | Substitution and elimin
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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Methodological & Application
The Strategic Application of 3-bromo-N,N-diethylbenzamide in the Synthesis of Bioactive Molecules: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks is a critical determinant of synthetic success. Among these, 3-bromo-N,N-diethylbenzamide has emerged as a particularly useful scaffold, offering a confluence of desirable properties for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The utility of this compound stems from two key structural features: the reactive bromine atom on the aromatic ring and the robust N,N-diethylamide moiety. The bromine atom serves as a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] These palladium-catalyzed transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.[1] This allows for the facile introduction of a wide range of substituents at the 3-position of the benzamide core, a crucial step in exploring the structure-activity relationships (SAR) of potential drug candidates.
The N,N-diethylamide group, on the other hand, often imparts favorable pharmacokinetic properties to the final molecule. It can enhance metabolic stability, modulate solubility, and influence the compound's ability to cross biological membranes. The interplay between the versatile reactive site and the pharmacologically relevant amide group makes this compound a valuable starting point for the development of enzyme inhibitors and receptor ligands.[1]
Core Applications in Bioactive Molecule Synthesis
The primary application of this compound lies in its role as a central scaffold for the construction of substituted benzamide derivatives. These derivatives have shown promise in a variety of therapeutic areas.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, this allows for the introduction of various aryl, heteroaryl, and even alkyl groups at the 3-position. The resulting biaryl structures are common motifs in many biologically active compounds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a go-to method for the formation of carbon-nitrogen bonds. It enables the reaction of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. This is particularly useful for synthesizing libraries of 3-aminobenzamide derivatives, which are precursors to a variety of bioactive molecules.
The following sections will provide detailed protocols for these key reactions, offering a practical guide for researchers looking to leverage the synthetic potential of this compound.
Data Presentation: Physicochemical Properties
For effective experimental design, a clear understanding of the physical and chemical properties of the starting material is essential.
| Property | Value | Source |
| CAS Number | 15930-59-3 | [2] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1] |
| Boiling Point | 348.6±25.0 °C (Predicted) | [1] |
| Density | 1.320±0.06 g/cm³ (Predicted) | [1] |
| Storage | Room temperature, sealed, dry | [1] |
Experimental Protocols
The following protocols are presented as a starting point for the application of this compound in the synthesis of bioactive molecules. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-N,N-diethylbenzamides
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating biaryl scaffolds found in many bioactive molecules, including potential acetylcholinesterase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Degassed water (if using a biphasic system)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., Toluene:H₂O 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted synthesis, the reaction can often be completed at a higher temperature in a shorter time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-N,N-diethylbenzamide Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is a powerful tool for creating C-N bonds and accessing a wide range of functionalized benzamides with potential biological activity.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other biaryl phosphine ligands, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu] or Cesium carbonate [Cs₂CO₃], 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.
-
Reagent Addition: Add the this compound, the amine, and the base to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Application Example: Synthesis of Potential Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme implicated in a number of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The development of potent and selective GSK-3 inhibitors is therefore an active area of research. A common strategy for developing kinase inhibitors involves the synthesis of molecules with a urea scaffold. This compound can be a valuable building block in a divergent synthetic approach to a library of potential GSK-3 inhibitors.[3][4]
Synthetic Workflow:
Caption: Synthetic workflow for potential GSK-3 inhibitors.
This divergent approach allows for the rapid generation of a library of compounds by varying the substituted aniline in the final step. The N,N-diethylbenzamide moiety can contribute to the overall pharmacological profile of the final compounds.
Conclusion
This compound is a commercially available and highly versatile building block for the synthesis of bioactive molecules. Its utility is primarily derived from the strategic placement of a reactive bromine atom, which allows for the application of powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The presence of the N,N-diethylamide group further enhances its appeal by potentially conferring favorable pharmacokinetic properties. The detailed protocols and application examples provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, facilitating the exploration of novel chemical space and the development of new therapeutic agents. By understanding the reactivity and potential of this building block, scientists can more efficiently design and execute synthetic campaigns targeting a wide range of biological targets.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
PubChem. 3-amino-N,N-diethylbenzamide. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas. Available from: [Link]
Sources
Step-by-step guide for the purification of 3-bromo-N,N-diethylbenzamide
An Application Guide for the Chromatographic Purification of 3-bromo-N,N-diethylbenzamide
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of this compound, a key intermediate in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of the target compound from a crude synthetic mixture. We detail a robust methodology centered on flash column chromatography, supported by preliminary extractive workup and followed by rigorous analytical validation. The causality behind experimental choices is explained to empower the user with a deeper understanding of the purification strategy, ensuring reproducibility and high-quality outcomes.
Introduction and Purification Rationale
This compound is a versatile building block in organic synthesis. The presence of the bromine atom facilitates entry into a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the diethylamide moiety influences solubility and modulates the biological activity of derivative compounds. The purity of this intermediate is paramount, as contaminants can interfere with subsequent reactions, lead to complex side-product profiles, and complicate the purification of the final active ingredient.
The synthesis of this compound, typically via the acylation of diethylamine with 3-bromobenzoyl chloride[1], often results in a crude product containing unreacted starting materials, acidic impurities (3-bromobenzoic acid), and other organic by-products. The purification strategy must therefore be designed to systematically remove these contaminants. Our approach employs a two-stage process:
-
Aqueous Extractive Workup: A liquid-liquid extraction to remove water-soluble and acidic/basic impurities.
-
Flash Column Chromatography: The primary purification step, separating the target compound from non-polar and closely related polar impurities based on differential adsorption to a solid stationary phase.[2][3]
This protocol is a self-validating system, incorporating in-process monitoring via Thin-Layer Chromatography (TLC) to ensure the successful separation and isolation of the desired product.
Materials and Equipment
Reagents and Solvents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
n-Hexane, HPLC Grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard for this compound (if available, for TLC comparison)
Equipment
-
Rotary Evaporator
-
Glass chromatography column with stopcock
-
Separatory Funnel (appropriate volume for scale)
-
Erlenmeyer flasks and beakers
-
Fraction collector or test tubes
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heating mantle and magnetic stirrer
-
Analytical balance
-
NMR Spectrometer
-
Mass Spectrometer (GC-MS or LC-MS)
Experimental Protocol: A Step-by-Step Guide
PART A: Preliminary Analysis by Thin-Layer Chromatography (TLC)
The first step is to analyze the crude reaction mixture to identify the target compound and determine the optimal solvent system for column chromatography.
-
Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of ethyl acetate or dichloromethane.
-
Solvent System Selection: Prepare several eluent mixtures of varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
TLC Development: Spot the crude sample onto a TLC plate. Develop the plate in a chamber saturated with the chosen eluent.
-
Visualization: Visualize the spots under a UV lamp. The target compound, being a moderately polar amide, should have an Rf value between 0.2 and 0.4 for effective separation.[2] Adjust the eluent polarity until this target Rf is achieved. For this compound, a system of 8:2 (4:1) Hexane:Ethyl Acetate is a common starting point.
PART B: Aqueous Extractive Workup
This step removes acidic impurities like 3-bromobenzoic acid and any water-soluble salts.
-
Dissolution: Dissolve the crude oil or solid in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas formed. Shake gently for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. This wash neutralizes and removes any unreacted acidic starting material.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine.[2] This step helps to break up any emulsions and begins the drying process by removing bulk water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient quantity of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of acidic and water-soluble impurities.[3]
PART C: Purification by Flash Column Chromatography
This is the core purification step to isolate the target compound.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:EtOAc). Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.
-
Add another layer of sand (~1 cm) on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the dried crude product from Part B in a minimal amount of the eluent or dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or a fraction collector.
-
Systematically monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Record the final mass and calculate the yield.
-
Purification Workflow Visualization
The following diagram illustrates the complete purification process from crude material to the final, validated product.
Caption: Workflow for the purification of this compound.
Characterization and Data Summary
The identity and purity of the final product must be confirmed by analytical methods.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (Post-Column) | >98% (as determined by qNMR or GC-MS) |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.6-7.2 (m, 4H, Ar-H), 3.5-3.2 (m, 4H, 2x N-CH₂), 1.2-1.1 (m, 6H, 2x CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 170 (C=O), 140-120 (Ar-C), 43, 39 (N-CH₂), 14, 12 (CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally. |
| Mass Spec (EI-MS) | m/z = 255/257 ([M]⁺, bromine isotope pattern). |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation on Column | Incorrect eluent system (Rf too high or too low). Column overloaded. Column packed improperly (channeling). | Re-optimize the eluent using TLC. Use a larger column or less crude material. Repack the column carefully, ensuring a level and compact bed. |
| Product Elutes with Impurities | Impurities have very similar polarity to the product. | Use a shallower solvent gradient during elution (if applicable) or a less polar eluent system to increase resolution. Consider an alternative purification method like recrystallization if the product is solid. |
| Low Recovery/Yield | Product is partially soluble in the aqueous phase. Product was not fully eluted from the column. Some pure fractions were discarded. | Minimize the volume of aqueous washes. After the main product has eluted, flush the column with a more polar solvent (e.g., 100% EtOAc) to check for any remaining product. Be more conservative when combining fractions. |
| Product Contains Residual Solvent | Insufficient drying under high vacuum. | Dry the final product under high vacuum for a longer period, possibly with gentle heating if the compound is thermally stable. |
Conclusion
This application note provides a detailed and reliable protocol for the purification of this compound. By combining a logical extractive workup with optimized flash column chromatography, researchers can consistently obtain this valuable synthetic intermediate in high purity. The inclusion of in-process TLC monitoring and post-purification analytical validation ensures a robust and verifiable workflow, critical for the demands of modern chemical research and development.
References
- CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
Analytical Methods for Environmental Samples . Ministry of the Environment, Japan. [Link]
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Organic Syntheses Procedure: Column Chromatography . Organic Syntheses. [Link]
-
Organic Syntheses Procedure: Rotary Evaporation and Chromatography . Organic Syntheses. [Link]
-
Synthesis of N,N-diethyl-3-methylbenzamide . MDPI. [Link]
-
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride . ResearchGate. [Link]
-
Organic Syntheses Procedure: Extractive Workup . Organic Syntheses. [Link]
-
Synthesis of N,N-Diethylbenzamide . PrepChem.com. [Link]
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This compound . MySkinRecipes. [Link]
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N,N-Diethylbenzamide Spectral Information . PubChem. [Link]
-
3-Bromo-N-methylbenzamide . PubChem. [Link]
-
4-bromo-N,N-diethylbenzamide . PubChem. [Link]
-
Recrystallization & Purification of N-bromosuccinimide . YouTube. [Link]
- Method for purifying a bromine compound.
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Application Notes and Protocols for the Analysis of 3-bromo-N,N-diethylbenzamide by HPLC and GC-MS
Introduction
3-bromo-N,N-diethylbenzamide is a substituted aromatic amide of increasing interest within pharmaceutical and agrochemical research.[1] Its utility as a synthetic intermediate for more complex bioactive molecules necessitates robust and reliable analytical methods for its quantification and purity assessment.[1] The presence of the bromine atom and the diethylamide group imparts specific physicochemical properties that must be considered for developing effective separation and detection strategies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary analytical techniques.
These methods are designed for researchers, quality control analysts, and drug development professionals who require accurate and precise quantification of this compound in various matrices, from reaction mixtures to formulated products. The protocols herein are built upon established principles of chromatography and mass spectrometry, adapted for the specific characteristics of the target analyte.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| Predicted Boiling Point | 348.6 ± 25.0 °C | [1] |
| Predicted Density | 1.320 ± 0.06 g/cm³ | [1] |
| Structure | A benzamide derivative with a bromine atom at the meta-position of the benzene ring and two ethyl groups attached to the amide nitrogen. | [1] |
The presence of the aromatic ring and the amide group suggests UV absorbance, making HPLC with UV detection a suitable technique. The compound's predicted boiling point indicates that it is amenable to analysis by gas chromatography.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its moderate hydrophobicity.
Rationale for Method Development
The selection of chromatographic conditions is based on the physicochemical properties of this compound and established methods for similar aromatic amides.[3][4][5]
-
Column: A C18 column is chosen as it provides excellent retention and separation for moderately polar to nonpolar compounds like aromatic amides.[4][6] The hydrophobicity of the C18 stationary phase will interact with the benzene ring of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[3] The ratio is optimized to achieve a suitable retention time and good peak shape. A small amount of formic acid is added to the mobile phase to improve peak symmetry and reproducibility by ensuring the analyte is in a consistent protonation state.[7]
-
Detection: The aromatic nature of this compound suggests strong UV absorbance. Based on the analysis of similar benzamide structures, a detection wavelength in the range of 210-270 nm is expected to provide good sensitivity.[4][6] An initial wavelength of 220 nm is recommended, with further optimization possible by acquiring a UV spectrum of the analyte.[5]
HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV-Vis detector.[5] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 30°C.[5] |
| Detection Wavelength | 220 nm.[5] |
| Injection Volume | 10 µL. |
Experimental Protocol: HPLC Analysis
1. Standard Solution Preparation:
- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.[5] Dissolve and dilute to the mark with methanol.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[4]
2. Sample Preparation:
- Accurately weigh a known amount of the sample containing this compound.
- Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution.
- Dilute the sample solution with the mobile phase to a concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
3. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.
- Inject the prepared sample solutions.
- Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.[4]
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for the analysis of this compound, especially for impurity profiling and trace analysis.[8]
Rationale for Method Development
The GC-MS method is designed based on the predicted volatility of this compound and general principles for the analysis of halogenated aromatic compounds.[9][10]
-
GC Column: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. This type of column separates compounds primarily based on their boiling points and is robust for a wide range of analytes.
-
Temperature Program: A temperature gradient is employed to ensure efficient separation of the target analyte from potential impurities and to maintain a good peak shape. The initial temperature is set low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of the compound in a reasonable time.
-
Mass Spectrometry: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are useful for structural elucidation and library matching.[8] Both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis can be utilized.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 280°C. |
| Injection Mode | Splitless (or split, depending on concentration). |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| MS Transfer Line Temp | 280°C. |
| Ion Source Temperature | 230°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range (Full Scan) | 50 - 400 m/z. |
| SIM Ions (for quantification) | To be determined from the mass spectrum of the analyte (likely including the molecular ion and major fragment ions). |
Experimental Protocol: GC-MS Analysis
1. Standard Solution Preparation:
- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.[8]
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the same solvent.
2. Sample Preparation:
- Accurately weigh a known amount of the sample.
- Extract the analyte with a suitable organic solvent (e.g., dichloromethane).[11] For solid samples, sonication or vortexing may be required.
- If necessary, perform a clean-up step such as solid-phase extraction (SPE) to remove matrix interferences.
- Dilute the extract to a concentration within the calibration range.
- Transfer the final solution to a GC vial.
3. Analysis Procedure:
- Perform a solvent blank injection to ensure system cleanliness.
- Inject the prepared standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify this compound in the samples by its retention time and mass spectrum.
- Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation and Quality Control
To ensure the reliability and accuracy of the analytical results, both the HPLC and GC-MS methods should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
System Suitability: Before and during each analytical run, system suitability tests should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| HPLC: Poor Peak Shape (Tailing) | - Silanol interactions with the column. - pH of the mobile phase is inappropriate. - Column degradation. | - Add a competing base to the mobile phase. - Adjust the pH of the mobile phase. - Replace the column. |
| HPLC: Drifting Baseline | - Column not equilibrated. - Mobile phase composition changing. - Contamination in the system. | - Allow for longer equilibration time. - Ensure proper mobile phase mixing. - Flush the system with a strong solvent. |
| GC-MS: No Peak or Low Sensitivity | - Inlet or column contamination. - Leak in the system. - Improper injection. | - Bake out the inlet and column. - Perform a leak check. - Verify autosampler and syringe performance. |
| GC-MS: Peak Tailing | - Active sites in the inlet liner or column. - Column contamination. - Non-volatile residues in the sample. | - Use a deactivated inlet liner. - Trim the column. - Improve sample cleanup procedures. |
References
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SIELC Technologies. (2018, February 16). N,N-Diethylbenzamide. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ZirChrom Separations, Inc. (2004, May). Method Development Guide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]
- Popa, A., et al. (2004). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Rasedee, A., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Latin American Journal of Pharmacy, 40(6), 1184-93.
- Wang, J., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Kumar, A., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]
- de la Cal, A., & Eljarrat, E. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 59, 373-401.
- Karas, M. A., et al. (2024). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. ACS Omega.
- Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206908.
- Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Moglie, Y., et al. (2020). Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. ChemistrySelect, 5(27), 8345-8350.
- Kumar, A., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Shoeb, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(23), 22895-22904.
- Nguyen, T. H. L., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 246-263.
- Nguyen, T. H. L., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4), e02101523.
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Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]
- White, R., & Rumbelow, S. (1998). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring.
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Application Notes and Protocols: The Emerging Role of 3-bromo-N,N-diethylbenzamide in the Development of Novel Enzyme Inhibitors
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its inherent versatility allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties to target diverse biological entities, most notably enzymes. This application note explores the potential utility of a specific, yet underexplored, benzamide derivative, 3-bromo-N,N-diethylbenzamide , as a template for the development of novel enzyme inhibitors. We will delve into the chemical rationale for its selection, propose its application in targeting key enzyme families, and provide detailed, field-proven protocols for its screening and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of small molecule inhibitors.
Introduction: The Benzamide Scaffold in Enzyme Inhibition
Benzamide derivatives have a rich history in drug discovery, demonstrating a remarkable capacity to interact with the active sites of various enzymes.[1][3] This is largely attributed to the amide functionality, which can participate in crucial hydrogen bonding interactions with amino acid residues in the enzyme's binding pocket. Furthermore, the aromatic ring provides a platform for a multitude of substitutions that can influence potency, selectivity, and pharmacokinetic properties. The strategic placement of a bromine atom, as in this compound, introduces a halogen bond donor and a site for further chemical modification through cross-coupling reactions, thereby expanding its potential for targeted drug design.[4] The N,N-diethyl groups can also contribute to improved solubility and can influence the compound's interaction with hydrophobic pockets within the enzyme.[4]
While direct enzymatic studies on this compound are not extensively documented, the broader class of benzamides has shown significant inhibitory activity against several key enzyme families, including:
-
Poly(ADP-ribose) Polymerases (PARPs): Benzamides are a well-established class of PARP inhibitors, crucial in the development of cancer therapeutics, particularly for BRCA-mutated cancers.[1]
-
Histone Deacetylases (HDACs): Substituted benzamides have been identified as potent inhibitors of HDACs, a class of enzymes involved in epigenetic regulation and a target for cancer therapy.[1]
-
Cholinesterases: Benzamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[5][6]
-
Glycogen Phosphorylase (GP): Novel benzamide derivatives have been designed and synthesized as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism.[3]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Certain brominated benzamide derivatives have been investigated as inhibitors of FGFR1, a receptor tyrosine kinase involved in cell proliferation and survival in some cancers.[7][8]
Given the established precedent of the benzamide scaffold, this compound presents itself as a promising starting point for inhibitor development. For the purpose of this application note, we will focus on its potential as an inhibitor of Butyrylcholinesterase (BChE) , a therapeutically relevant target in Alzheimer's disease.[5]
Application: Screening of this compound as a Butyrylcholinesterase (BChE) Inhibitor
Scientific Rationale
In the later stages of Alzheimer's disease, BChE activity becomes more prominent in the brain's regulation of acetylcholine levels.[5] Therefore, inhibiting BChE is a viable therapeutic strategy. The N-benzylbenzamide scaffold, structurally related to our compound of interest, has yielded potent and selective BChE inhibitors.[5] We hypothesize that this compound can similarly occupy the active site of BChE and disrupt its catalytic activity.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing this compound as a potential BChE inhibitor.
Caption: A representative Lineweaver-Burk plot illustrating different modes of enzyme inhibition.
The pattern of the lines on the Lineweaver-Burk plot can distinguish between competitive, non-competitive, and other modes of inhibition, providing valuable insights into the binding of the inhibitor to the enzyme.
Conclusion and Future Directions
This application note has outlined a systematic approach to investigating the potential of this compound as a novel enzyme inhibitor, using BChE as a representative target. The provided protocols offer a robust framework for initial screening and characterization. While our hypothetical data suggests modest activity, the true potential of this compound lies in its capacity for further chemical elaboration. The bromine atom serves as a handle for introducing new functionalities through established synthetic methodologies, such as Suzuki or Heck coupling reactions. [4]Future work should focus on creating a library of analogs based on the this compound scaffold to explore structure-activity relationships and optimize inhibitory potency and selectivity.
References
- Benchchem. (n.d.). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.
- Li, J., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6676-6684.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Kinetics with Benzamide Derivatives.
- Koca, M., & Bilginer, S. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity, 26(2), 937-951.
- MySkinRecipes. (n.d.). This compound.
- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
- Steeron Research. (2025). Role of Medicinal Chemistry in Modern Drug Discovery.
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Synthesis of 3-bromo-N,N-diethylbenzamide derivatives for pharmaceutical screening
An In-Depth Guide to the Synthesis and Application of 3-bromo-N,N-diethylbenzamide Derivatives for Pharmaceutical Screening
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive, in-depth guide to the synthesis, purification, and characterization of this compound, a versatile intermediate for generating compound libraries for pharmaceutical screening. We delve into the causality behind methodological choices, present detailed, self-validating protocols, and outline strategies for leveraging this key intermediate in drug discovery campaigns. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with novel benzamide derivatives.
Introduction: The Strategic Importance of the Benzamide Scaffold
Benzamide derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4] The this compound core is of particular strategic value. The N,N-diethylamide group often enhances aqueous solubility and metabolic stability while influencing ligand-receptor interactions. Critically, the bromine atom at the 3-position serves as a versatile synthetic handle for late-stage diversification. It enables a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic and efficient generation of a library of analogues for Structure-Activity Relationship (SAR) studies.[5]
This document provides a robust protocol for the synthesis of the title compound and illustrates its application in the generation and screening of derivative libraries.
Synthesis of this compound: A Tale of Two Pathways
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, primarily due to the formation of a highly unreactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. We present two authoritative methods to achieve this: the classic conversion to a highly reactive acyl chloride and the use of modern peptide coupling reagents.
Method 1: The Acyl Chloride Pathway (Schotten-Baumann Reaction)
This robust, two-step method is a gold standard in organic synthesis. It first involves the conversion of 3-bromobenzoic acid to its corresponding acyl chloride, which is then reacted with diethylamine in the presence of a non-nucleophilic base.[6]
The conversion of a carboxylic acid to an acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Caption: Workflow for the synthesis of 3-bromobenzoyl chloride.
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride
-
Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Charging Flask: Add 3-bromobenzoic acid (10.0 g, 49.7 mmol) to the flask.
-
Reagent Addition: Carefully add thionyl chloride (11.0 mL, 150 mmol, ~3 equivalents) to the flask. The reaction can be run neat or with an inert solvent like toluene.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Stir the reaction mixture for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation (atm. pressure, bp ~79°C).
-
Purification: Purify the crude 3-bromobenzoyl chloride by vacuum distillation, collecting the fraction at 74-75 °C / 0.5 mmHg.[10] The expected yield is typically >90%.
Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
The highly electrophilic 3-bromobenzoyl chloride readily reacts with nucleophilic amines like diethylamine. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction.[11][12]
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethylamine (5.2 g, 71.1 mmol, 1.2 equiv) and triethylamine (7.2 g, 71.1 mmol, 1.2 equiv) to 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve the purified 3-bromobenzoyl chloride (13.0 g, 59.2 mmol, 1.0 equiv) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Method 2: The Coupling Reagent Pathway
For sensitive substrates or when milder conditions are required, direct coupling of the carboxylic acid and amine can be achieved using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] These reagents activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[13] The addition of 1-hydroxybenzotriazole (HOBt) is common practice, especially in peptide synthesis, as it suppresses side reactions and minimizes racemization by forming an active HOBt ester.[14][15]
Brief Protocol:
-
Dissolve 3-bromobenzoic acid (1 equiv) and HOBt (1.1 equiv) in an aprotic solvent like DCM or DMF.
-
Add EDC (1.1 equiv) and stir for 15-20 minutes to pre-activate the acid.
-
Add diethylamine (1.2 equiv) and a base like Diisopropylethylamine (DIPEA) (2 equiv).
-
Stir at room temperature for 12-24 hours until completion.
-
Perform an aqueous workup similar to that described in Method 1. The urea byproduct from EDC is water-soluble, simplifying its removal.[14]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound before its use in screening assays.[16][17]
| Property | Data |
| Molecular Formula | C₁₁H₁₄BrNO[5][18] |
| Molecular Weight | 256.14 g/mol [5][18] |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | ~348 °C (Predicted)[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.2-7.6 (m, 4H, Ar-H), 3.55 (q, 2H, N-CH₂), 3.25 (q, 2H, N-CH₂), 1.25 (t, 3H, CH₃), 1.10 (t, 3H, CH₃). Note: Diethyl protons may appear as broad signals or distinct multiplets due to restricted rotation around the C-N amide bond.[16][19] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~170 (C=O), 138 (Ar-C), 132 (Ar-C), 130 (Ar-C), 128 (Ar-C), 125 (Ar-C), 122 (Ar-C-Br), 43 (N-CH₂), 39 (N-CH₂), 14 (CH₃), 13 (CH₃). |
| FTIR (neat) | ν (cm⁻¹) ~1635 (strong, C=O amide stretch), ~1280 (C-N stretch), ~2970 (C-H stretch). |
| Mass Spec (ESI+) | m/z = 256.0 [M+H]⁺, 258.0 [M+2+H]⁺ (Characteristic 1:1 bromine isotope pattern). |
Application in Pharmaceutical Screening: Library Generation and Assay
The true utility of this compound lies in its potential for rapid diversification to explore chemical space and build SAR.
Library Generation via Cross-Coupling
The aryl bromide can be subjected to various palladium-catalyzed cross-coupling reactions to install diverse functionalities at the 3-position, thereby probing the specific steric and electronic requirements of a biological target.
Caption: Diversification of the core scaffold via cross-coupling reactions.
Pharmaceutical Screening Protocol: A General Kinase Inhibition Assay
Benzamide derivatives are known to target a variety of protein classes, including kinases, bromodomains, and GPCRs.[20][21] Below is a representative protocol for an in vitro kinase assay, a common primary screen in oncology drug discovery.
Assay Principle: A luminescence-based assay (e.g., ADP-Glo™, Promega) measures the amount of ADP produced in a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase by the test compound.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of each synthesized benzamide derivative in 100% DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the kinase reaction buffer containing the target kinase and its specific substrate peptide.
-
Compound Addition: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Screening Data
The following table illustrates how data from a primary screen could be organized to begin building SAR.
| Compound ID | Modification at 3-position (R) | IC₅₀ (nM) for Target Kinase X |
| Parent | -Br | >10,000 |
| Deriv-001 | -Phenyl | 8,500 |
| Deriv-002 | -4-Fluorophenyl | 4,200 |
| Deriv-003 | -4-Methoxyphenyl | 1,500 |
| Deriv-004 | -3-Pyridyl | 950 |
| Deriv-005 | -N-Morpholinyl | 670 |
This data would guide the next round of synthesis, suggesting that electron-donating and hydrogen-bond accepting groups at the 3-position may be favorable for activity against Kinase X.
Conclusion
This application note has detailed robust and reliable protocols for the synthesis of this compound, a high-value intermediate for drug discovery. By explaining the chemical principles behind the chosen methodologies and providing a clear path from synthesis to screening, we have established a comprehensive framework for researchers. The strategic use of this scaffold, enabled by modern cross-coupling chemistry, provides a powerful platform for the efficient discovery and optimization of novel therapeutic agents.
References
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9). Retrieved from [Link]
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Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021). Chemistry Stack Exchange. Retrieved from [Link]
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In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
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Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]
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A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024). RSC Advances. Retrieved from [Link]
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Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Berceau, C., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Retrieved from [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
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Separation of Secondary amide and Tertiary amide. (2024). Reddit. Retrieved from [Link]
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What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
-
Zhang, D., et al. (2019). Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. PubMed. Retrieved from [Link]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Wang, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Biomedical Science. Retrieved from [Link]
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Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of N,N-Diethylbenzamide. (n.d.). PrepChem.com. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-bromo-N,N-diethylbenzamide in Modern Agrochemical Synthesis
Introduction: The Strategic Value of 3-bromo-N,N-diethylbenzamide as a Core Building Block
In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and patentable active ingredients. This compound has emerged as a highly versatile intermediate, prized for its dual-functionality which offers a gateway to a diverse array of complex molecular architectures.[1] Its utility is rooted in two key structural features: the reactive bromine atom on the aromatic ring and the N,N-diethylamide moiety.
The bromine atom serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] These powerful synthetic tools allow for the precise and efficient formation of carbon-carbon bonds, enabling the linkage of the benzamide core to a wide range of other molecular fragments, including aryl, heteroaryl, and vinyl groups. This capability is fundamental to the construction of the complex scaffolds often required for high-potency insecticidal, fungicidal, or herbicidal activity.
Simultaneously, the N,N-diethylamide group is not merely a passive structural element. It significantly influences the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability.[1] These properties are critical for the bioavailability and efficacy of an agrochemical, governing its uptake, translocation within the plant, and persistence in the target pest or pathogen. The diethylamide group can also play a direct role in the molecule's interaction with its biological target.[1]
This guide provides detailed application notes and protocols for the practical use of this compound in the synthesis of advanced agrochemical candidates. It is designed for researchers and scientists in the field of crop protection, offering both the theoretical underpinnings and practical methodologies to exploit the full synthetic potential of this valuable intermediate.
Part 1: Foundational Synthesis of this compound
The reliable and scalable synthesis of the starting material is the cornerstone of any synthetic workflow. This compound is typically prepared from 3-bromobenzoic acid via an amidation reaction. A common and efficient method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with diethylamine.
Protocol 1: Synthesis of this compound from 3-bromobenzoic acid
Objective: To prepare this compound in high yield and purity.
Materials:
-
3-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, suspend 3-bromobenzoic acid (1.0 eq) in anhydrous toluene (5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Slowly add thionyl chloride (1.5 eq) to the suspension via a dropping funnel at room temperature.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-bromobenzoyl chloride is used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 3-bromobenzoyl chloride in anhydrous toluene (5 mL per gram of starting acid).
-
In a separate flask, prepare a solution of diethylamine (2.5 eq) in toluene.
-
Cool the 3-bromobenzoyl chloride solution to 0-5°C using an ice bath.
-
Slowly add the diethylamine solution to the acid chloride solution, maintaining the temperature below 10°C. A white precipitate of diethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add 10% NaOH solution to dissolve any remaining acid and neutralize the hydrochloride salt.
-
Separate the organic layer and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Expected Yield: 85-95% Purity (by GC-MS): >98%
Part 2: Application in Cross-Coupling Reactions for Agrochemical Scaffolds
The true synthetic power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse molecular fragments at the 3-position of the benzamide ring, a common strategy in the design of modern agrochemicals.
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[1] In the context of agrochemical synthesis, this reaction can be used to couple this compound with various boronic acids or esters to generate complex structures. For instance, this approach can be envisioned for the synthesis of analogues of diamide insecticides, which often feature substituted phenyl or pyridyl groups.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-N,N-diethylbenzamide
Welcome to the technical support center for the synthesis of 3-bromo-N,N-diethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
I. Synthesis Overview & Key Challenges
The synthesis of this compound, an important intermediate in various fields of chemical research, can be approached through several synthetic routes. The most common and reliable methods involve the acylation of diethylamine with a derivative of 3-bromobenzoic acid. Each method, while effective, presents its own set of challenges that can impact the final yield and purity of the product.
The two primary synthetic pathways are:
-
The Acyl Chloride (Schotten-Baumann) Route: This classic method involves the conversion of 3-bromobenzoic acid to its more reactive acyl chloride derivative, 3-bromobenzoyl chloride, which then readily reacts with diethylamine to form the desired amide.[1][2]
-
Direct Amidation via Coupling Agents: This approach circumvents the need for an acyl chloride intermediate by activating the carboxylic acid group of 3-bromobenzoic acid in situ using a coupling reagent, allowing for a direct one-pot reaction with diethylamine.[3]
This guide will address common issues encountered in both pathways and provide strategies for optimization.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
II. Troubleshooting Guide: Question & Answer Format
Scenario 1: Low Yield
Q1: My yield is consistently low when using the acyl chloride route. What are the likely causes and how can I fix this?
A1: Low yields in the Schotten-Baumann approach can often be traced back to two critical stages: the formation of 3-bromobenzoyl chloride and the subsequent amidation reaction.
-
Inefficient Acyl Chloride Formation: The conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a crucial first step.[4][5]
-
Causality: Moisture is the primary antagonist in this step. Thionyl chloride reacts violently with water, and any moisture present in the starting material, solvent, or glassware will consume the reagent and hydrolyze the product back to the carboxylic acid.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use a fresh, high-quality bottle of thionyl chloride or oxalyl chloride. Older reagents can be partially hydrolyzed.
-
Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.5-2.0 equivalents) to ensure complete conversion of the carboxylic acid.[4]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride).[4]
-
-
-
Inefficient Amidation Reaction: The reaction between 3-bromobenzoyl chloride and diethylamine can be compromised by several factors.
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the unreacted diethylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.[6]
-
Troubleshooting Steps:
-
Base Stoichiometry: It is crucial to use at least two equivalents of diethylamine: one to react with the acyl chloride and one to act as a base to neutralize the generated HCl. Alternatively, an additional, non-nucleophilic base like triethylamine or pyridine can be added to scavenge the acid.[7]
-
Temperature Control: The reaction is typically exothermic. It is often started at a low temperature (0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.[7]
-
Addition Rate: Add the acyl chloride dropwise to the solution of diethylamine to maintain a low concentration of the electrophile and prevent localized overheating.
-
-
Q2: I'm attempting a direct amidation using a coupling agent, but my yields are poor. What should I optimize?
A2: Direct amidation relies on the efficient in-situ activation of the carboxylic acid. The choice of coupling reagent and reaction conditions are paramount.
-
Causality: Incomplete activation of the carboxylic acid or the formation of stable, unreactive intermediates can lead to low yields. The choice of solvent and base is also critical for the efficiency of the coupling reaction.
-
Troubleshooting Steps:
-
Coupling Reagent Selection: For challenging or sterically hindered couplings, more powerful onium salt-based reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[3]
-
Additives: When using carbodiimides (e.g., EDC), the inclusion of an additive like HOBt or OxymaPure is often necessary to form a more reactive activated ester and suppress side reactions.[3]
-
Solvent Choice: Aprotic polar solvents such as DMF or DCM are generally good choices for these reactions.[3]
-
Base Selection: A non-nucleophilic, sterically hindered base like DIPEA (N,N-diisopropylethylamine) is often preferred to minimize side reactions.[3]
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some couplings may require gentle heating to proceed to completion.
-
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time (h) | Expected Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | A common and cost-effective choice.[3] |
| HATU | None | DIPEA | DMF | 2 | 95 | Highly efficient and fast-acting, especially for challenging couplings.[3] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | A versatile and safe reagent with straightforward workup.[3] |
This data is representative and may vary based on specific reaction conditions.
Scenario 2: Impure Product
Q1: After purification, my final product is still contaminated. What are the likely impurities and how can I remove them?
A1: Impurities can arise from unreacted starting materials, side products, or byproducts from the reagents.
-
Common Impurities:
-
Unreacted 3-bromobenzoic acid: This is more common in the direct amidation route if the coupling reaction is incomplete. It can be removed by a basic wash (e.g., with aqueous NaHCO₃ or NaOH) during the workup. The carboxylate salt will be water-soluble, while the amide product remains in the organic layer.
-
Unreacted 3-bromobenzoyl chloride: If the amidation is incomplete in the acyl chloride route, the remaining acyl chloride will likely be hydrolyzed to 3-bromobenzoic acid during the aqueous workup.
-
Urea byproducts: When using carbodiimide coupling reagents like EDC, a urea byproduct is formed. This is typically water-soluble and can be removed with aqueous washes.[3]
-
Over-acylation products: While less common with secondary amines like diethylamine, it's a possibility to consider.
-
-
Enhanced Purification Strategies:
-
Aqueous Washes: A standard workup should include washes with a dilute acid (e.g., 1M HCl) to remove any remaining amines, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally a brine wash to remove residual water.
-
Column Chromatography: If aqueous washes are insufficient, silica gel column chromatography is a highly effective method for purifying the amide. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
-
Scenario 3: Reaction Stalls or Incomplete Conversion
Q1: My reaction seems to stop before all the starting material is consumed. What could be causing this?
A1: A stalled reaction can be frustrating, but it's often due to a few key factors that can be addressed systematically.
-
Causality: The most common culprits are reagent deactivation, suboptimal reaction conditions, or poor reaction kinetics.
-
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and that the stoichiometry is correct. As mentioned, insufficient base in the Schotten-Baumann reaction is a frequent cause of stalling.[6]
-
Temperature Optimization: Some reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C) while monitoring for the formation of side products.[8]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the chosen solvent can dissolve all reactants and is appropriate for the reaction type.
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine if the reaction is truly stalled or just very slow.[8] If the reaction has stopped, adding more of the limiting reagent or a catalyst (if applicable) might restart it.
-
III. Recommended Experimental Protocol (Acyl Chloride Route)
This protocol details a high-yield, two-step synthesis of this compound from 3-bromobenzoic acid.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
Caption: Experimental workflow for the synthesis of 3-bromobenzoyl chloride.
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 3-bromobenzoic acid (10.0 g, 49.7 mmol).[4]
-
Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (11.0 mL, 17.8 g, 150 mmol, 3.0 eq.). A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79 °C) using a heating mantle. The reaction is typically complete within 2-4 hours, which can be observed by the cessation of gas evolution (HCl and SO₂).[4]
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by simple distillation at atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 74-75 °C/0.5 mmHg to obtain the pure product as a colorless to pale yellow liquid.[4]
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (10.3 mL, 7.3 g, 100 mmol, 2.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the freshly prepared 3-bromobenzoyl chloride (from Step 1, assuming ~90% yield, ~44.7 mmol, 1.0 eq.) in 50 mL of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred diethylamine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, typically a pale yellow oil or solid, can be further purified by silica gel chromatography if necessary.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use 3-bromobenzoic acid directly without converting it to the acyl chloride? A1: Yes, this is possible using direct amidation methods. This involves activating the carboxylic acid with a coupling reagent like HATU, HBTU, or EDC in the presence of an amine.[3] This method avoids handling toxic chlorinating agents like thionyl chloride and can be performed in a single pot. However, coupling reagents can be expensive, and the choice of reagent is crucial for achieving high yields.
Q2: What is the purpose of using a two-phase solvent system in the Schotten-Baumann reaction? A2: The classic Schotten-Baumann condition uses a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water containing a base (like NaOH).[1] The organic phase contains the starting materials (acyl chloride and amine) and the product, while the aqueous phase contains the base to neutralize the HCl byproduct. This setup continuously removes the acid from the organic phase, driving the reaction to completion.
Q3: Are there any safety precautions I should be aware of? A3: Yes, safety is paramount.
-
Thionyl chloride and oxalyl chloride are highly corrosive and toxic. They react violently with water and release toxic gases (HCl, SO₂, CO, CO₂). Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[4]
-
Diethylamine is a volatile and flammable liquid with a strong odor. Handle it in a fume hood.
-
The reactions can be exothermic . Proper temperature control, especially during the addition of the acyl chloride, is important to prevent runaway reactions.
Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the this compound. The presence of the diethyl groups and the aromatic protons in the correct integration and splitting patterns is a key indicator.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[9]
-
Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹.
-
TLC/LC-MS: These techniques are excellent for assessing purity and for monitoring the progress of the reaction and the effectiveness of purification.
V. References
-
ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]
-
Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
SciELO. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Retrieved from
-
Organic Syntheses. (n.d.). Procedure for a reaction involving a dropping funnel. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]
-
PubMed Central. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Google Patents. (n.d.). Method for purifying a bromine compound. Retrieved from
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sci-hub.box [sci-hub.box]
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- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
Identifying and characterizing impurities in 3-bromo-N,N-diethylbenzamide synthesis
Welcome to the technical support resource for the synthesis of 3-bromo-N,N-diethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental challenges, and ensure the robust characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent laboratory method is the acylation of diethylamine with 3-bromobenzoyl chloride. This reaction is typically performed in an aprotic solvent in the presence of a tertiary amine base (like triethylamine) or using an excess of diethylamine to neutralize the hydrochloric acid byproduct.[1] The reaction is a classic example of nucleophilic acyl substitution.
Q2: What are the primary impurities I should expect in this synthesis?
A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. The most common species include:
-
3-bromobenzoic acid: Formed by the hydrolysis of the 3-bromobenzoyl chloride starting material.[2][3]
-
Unreacted 3-bromobenzoyl chloride: Due to incomplete reaction.
-
Unreacted Diethylamine: If not fully consumed or removed during workup.
-
Triethylamine Hydrochloride (or Diethylamine Hydrochloride): The salt byproduct formed during the reaction.
-
N-(3-bromobenzoyl)-3-bromo-N,N-diethylbenzamide (Over-acylation product): A potential, though less common, byproduct if the product amide acts as a nucleophile.
Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?
A3: A multi-technique approach is recommended for comprehensive impurity profiling.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities like 3-bromobenzoic acid and the final product.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile compounds, including the product, residual diethylamine, and potential side products.[7][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information for isolated impurities and can be used for quantitative analysis (qNMR).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool that combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of molecular weights and fragmentation patterns of unknown impurities directly in the reaction mixture.[5][11]
Q4: How can I proactively minimize the formation of key impurities?
A4: Control over reaction conditions is paramount.
-
Prevent Hydrolysis: The starting material, 3-bromobenzoyl chloride, is highly susceptible to hydrolysis.[3][12] It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12][13] All glassware must be oven- or flame-dried immediately before use.
-
Control Temperature: The addition of 3-bromobenzoyl chloride to diethylamine is exothermic.[14] Maintaining a low temperature (e.g., 0 °C) during the addition helps to control the reaction rate and minimize side reactions.
-
Slow Reagent Addition: Adding the acyl chloride solution dropwise to the amine solution ensures that the amine is always in excess at the point of reaction, which helps drive the reaction to completion and minimizes unreacted acyl chloride.[12]
Troubleshooting Guide: Impurity Identification & Characterization
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and step-by-step protocols for resolution.
Problem 1: Low Final Yield
Q: My reaction is complete, but the isolated yield of this compound is consistently below 50%. What are the most probable causes and how can I fix this?
A: Low yield is a common issue that typically points to one of three areas: hydrolysis of the starting material, incomplete reaction, or product loss during the aqueous workup.
Causality & Solution:
-
Hydrolysis of 3-bromobenzoyl chloride: This is the most frequent cause of low yield. Acyl chlorides are highly reactive and readily react with trace amounts of water in the solvent, on the glassware, or from the atmosphere to form the corresponding carboxylic acid (3-bromobenzoic acid), which will not react with diethylamine under these conditions.[2][12]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Dry Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately prior to use.[13]
-
Use an Inert Atmosphere: Assemble the reaction apparatus and flush with dry nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the experiment.
-
-
-
Product Loss During Workup: The product, this compound, has some solubility in acidic aqueous solutions due to the potential protonation of the amide nitrogen. During aqueous washes to remove the amine hydrochloride salt, the product can be lost to the aqueous phase if the pH is too low.
-
Troubleshooting Steps:
-
Neutralize First: Before extracting with an organic solvent, neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This removes the hydrochloride salt and any acidic 3-bromobenzoic acid impurity.
-
Optimize Extraction: Perform multiple extractions (e.g., 3x with an appropriate volume of solvent like dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.
-
Brine Wash: After the aqueous washes, wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water, which improves drying efficiency and final purity.
-
-
Problem 2: An Unexpected Acidic Impurity
Q: After purification, my product is contaminated with a white solid. An NMR spectrum shows my desired product, but also broader peaks. A simple pH test of a methanolic solution is acidic. What is this impurity and how do I remove it?
A: This impurity is almost certainly 3-bromobenzoic acid , resulting from the hydrolysis of 3-bromobenzoyl chloride.[2] Its presence indicates that moisture was introduced at some point during the reaction or that the starting acyl chloride was already partially hydrolyzed.
Identification and Removal Protocol:
-
Confirmation: The identity can be confirmed by LC-MS, where it will have a molecular ion corresponding to its molecular weight (201.02 g/mol for C₇H₅BrO₂). In ¹H NMR, it will show a broad singlet for the carboxylic acid proton, typically >10 ppm.
-
Removal via Acid-Base Extraction:
-
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic 3-bromobenzoic acid will react to form the water-soluble sodium 3-bromobenzoate salt, which will partition into the aqueous layer.
-
Step 3: Repeat the wash 2-3 times. You can monitor the pH of the aqueous layer; it should be basic after the final wash.
-
Step 4: Wash the organic layer with water, followed by brine.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Logical Workflow for Troubleshooting Low Yield and Purity
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrti.org [ijrti.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
Troubleshooting common issues in the synthesis of 3-bromo-N,N-diethylbenzamide
An in-depth guide to navigating the common challenges in the synthesis of 3-bromo-N,N-diethylbenzamide, designed for chemical researchers and process development scientists.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to overcome common hurdles in your synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that arise during this two-step synthetic sequence.
The typical synthesis route involves two key transformations:
-
Acyl Chloride Formation: Conversion of 3-bromobenzoic acid to the more reactive 3-bromobenzoyl chloride.
-
Amidation: Reaction of 3-bromobenzoyl chloride with diethylamine to form the target amide.
This process, while straightforward in principle, has several critical points where issues can arise. Let's address them systematically.
Overall Synthetic Workflow
The conversion of 3-bromobenzoic acid to this compound is a classic example of nucleophilic acyl substitution, executed in two stages. The initial activation of the carboxylic acid is necessary because direct reaction with an amine is unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[1][2]
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Part 1: Acyl Chloride Formation (3-bromobenzoic acid → 3-bromobenzoyl chloride)
Question 1: My yield of 3-bromobenzoyl chloride is very low or zero. What went wrong?
This is a frequent issue, almost always pointing to the presence of water. Thionyl chloride (SOCl₂) reacts violently with water, and the product, 3-bromobenzoyl chloride, is also highly susceptible to hydrolysis.[3]
Answer & Solutions:
-
Moisture Contamination: The primary culprit is water.
-
Causality: Thionyl chloride is rapidly hydrolyzed by water to form SO₂ and HCl gas. The acyl chloride product is even more sensitive and will readily hydrolyze back to the starting carboxylic acid.[4] This means even trace amounts of moisture in your glassware, solvent, or starting material can significantly impact your yield.
-
Preventative Protocol:
-
Glassware: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (N₂ or Argon).
-
Reagents: Use a fresh, unopened bottle of thionyl chloride if possible. Use anhydrous grade solvents if the reaction is not being run neat.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: The conversion requires heating (reflux) to proceed at a reasonable rate. The reaction is typically complete when the evolution of gaseous byproducts (SO₂ and HCl) ceases.[3]
-
Solution: Ensure the reaction mixture is gently refluxed (boiling point of SOCl₂ is ~79°C) for the recommended time (typically 2-4 hours) or until gas evolution stops.[3]
-
-
Loss During Workup: The product can be lost during the removal of excess thionyl chloride.
-
Causality: Both thionyl chloride (BP: 79°C) and 3-bromobenzoyl chloride (BP: ~245°C) are liquids. Excess thionyl chloride is typically removed by distillation.[3] If purification is done via vacuum distillation, a proper setup is crucial to separate the lower-boiling SOCl₂ without losing the higher-boiling product.
-
Solution: After the reaction, first distill off the excess thionyl chloride at atmospheric pressure. Then, purify the remaining crude product by vacuum distillation to collect the high-purity 3-bromobenzoyl chloride.[3]
-
Part 2: Amidation (3-bromobenzoyl chloride → this compound)
Question 2: My final amide yield is poor, and I see a lot of 3-bromobenzoic acid in my crude product. Why?
This indicates that the competing hydrolysis side reaction is outcompeting the desired amidation reaction.
Answer & Solutions:
-
Hydrolysis of Acyl Chloride: This is the most significant side reaction.
-
Causality: The acyl chloride is a highly reactive electrophile. It will react with any available nucleophile. While diethylamine is a good nucleophile, water is also a nucleophile. In a typical Schotten-Baumann reaction, which uses an aqueous base (like NaOH solution), the acyl chloride is in an organic phase (e.g., dichloromethane) and the base is in the aqueous phase.[5][6] The reaction's success depends on the amine reacting faster than water.
-
Solution:
-
Vigorous Stirring: In a biphasic system, ensure very rapid stirring to maximize the interfacial area between the organic and aqueous layers, promoting the reaction between the amine and acyl chloride.
-
Controlled Addition: Add the aqueous base solution slowly (dropwise) to the mixture of the acyl chloride and diethylamine in the organic solvent. This keeps the concentration of hydroxide ions low, minimizing hydrolysis.[7]
-
Anhydrous Conditions: Alternatively, perform the reaction under strictly anhydrous conditions. Use an organic solvent (like DCM or THF) and an organic base (like triethylamine or pyridine) to act as an HCl scavenger.[2] This entirely avoids the issue of competing hydrolysis by water.
-
-
Caption: Competing reaction pathways for the acyl chloride intermediate.
Question 3: The reaction seems to stop before all the acyl chloride is consumed. What is happening?
This is likely due to the protonation of the amine starting material.
Answer & Solutions:
-
HCl Byproduct Formation: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[8]
-
Causality: Diethylamine is a base. The HCl generated will react with the unreacted diethylamine to form diethylammonium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride. If no additional base is present, the reaction will stop after 50% conversion at best (as half the amine is consumed acting as a base).
-
Solution: Always use a base to "scavenge" the HCl produced. At least one equivalent of a base (relative to the acyl chloride) is required to neutralize the HCl and allow the reaction to go to completion.[7] Common choices include:
-
Part 3: Product Purification
Question 4: How do I effectively purify the final product, this compound?
Purification involves removing unreacted starting materials, the base, and any byproducts like 3-bromobenzoic acid. A standard liquid-liquid extraction workup is highly effective.
Answer & Detailed Protocol:
-
Causality: The final product is a neutral organic amide. Unreacted diethylamine is basic, and the hydrolysis byproduct (3-bromobenzoic acid) is acidic. These differences in chemical properties can be exploited for separation.
-
Validated Workup Protocol: [11]
-
Quench: After the reaction is complete, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or dichloromethane if needed.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 1 M citric acid). This will protonate and remove any remaining basic compounds, such as diethylamine or pyridine, into the aqueous layer.
-
Base Wash: Wash the organic layer with a mild base solution (e.g., 1 M NaHCO₃ or saturated NaHCO₃ solution). This will deprotonate and remove any acidic byproduct, specifically 3-bromobenzoic acid, into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification (If Needed): If TLC or NMR analysis shows remaining impurities, the product can be further purified by column chromatography on silica gel.
-
Reference Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzoyl Chloride[3]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromobenzoic Acid | 201.02 | 10.0 g | 0.0497 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.9 mL (17.7 g) | 0.149 (3 eq.) |
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser topped with a drying tube (filled with CaCl₂ or Drierite) in a well-ventilated fume hood. All glassware must be scrupulously dry.
-
Add 3-bromobenzoic acid to the flask, followed by thionyl chloride.
-
Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Continue refluxing for 2-4 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The remaining crude 3-bromobenzoyl chloride can be used directly in the next step or purified by vacuum distillation (Boiling Point: 74-75 °C at 0.5 mmHg).[3]
Protocol 2: Synthesis of this compound[2][10]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromobenzoyl Chloride | 219.46 | 10.9 g | 0.0497 |
| Diethylamine (Et₂NH) | 73.14 | 5.7 mL (4.0 g) | 0.0547 (1.1 eq.) |
| Dichloromethane (DCM) | - | 100 mL | - |
| Triethylamine (Et₃N) | 101.19 | 8.3 mL (6.0 g) | 0.0596 (1.2 eq.) |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve diethylamine and triethylamine in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the 3-bromobenzoyl chloride in 50 mL of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, proceed with the purification workup as described in the "Product Purification" section above.
References
- Amide Workup - Biofilm Inhibitor Synthesis.
- Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid.
- Chemistry Schotten Baumann Reaction.
- Schotten–Baumann reaction. Grokipedia.
- An improved method of amide synthesis using acyl chlorides.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem. 2013, 78, 9, 4513–4518.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Twenty-nine Methods for Amide Synthesis. BOC Sciences.
- Amide Synthesis. Fisher Scientific.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Making Amides from Acyl Chlorides. Chemistry LibreTexts.
- THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES.
- Schotten–Baumann reaction. Wikipedia.
- Rel
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Synthesis [fishersci.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 10. testbook.com [testbook.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Optimization of Suzuki Coupling with 3-bromo-N,N-diethylbenzamide
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with 3-bromo-N,N-diethylbenzamide and similar electron-deficient aryl bromides. The presence of the electron-withdrawing amide group at the meta-position introduces specific challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high yields and purity in your coupling reactions.
Introduction: The Challenge of Coupling an Electron-Deficient Benzamide
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[1] Your substrate, this compound, is an electron-deficient aryl bromide. While the electron-withdrawing nature of the benzamide group facilitates the initial oxidative addition step—often the rate-determining step for electron-rich aryl halides—it can influence other parts of the catalytic cycle and the propensity for certain side reactions.[2][3] This guide will help you navigate these nuances to develop a robust and efficient coupling process.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Low or no product formation is the most frequent issue. A systematic check of your reagents and reaction setup is the first step.
Potential Cause 1: Inactive Catalyst The active catalyst in the Suzuki reaction is a Palladium(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More critically, the Pd(0) catalyst is highly sensitive to oxygen.
-
Solution:
-
Ensure an Inert Atmosphere: Inadequate degassing of solvents and the reaction vessel is a common failure point.[4] Purge your solvent with argon or nitrogen for at least 30 minutes. The reaction flask should be evacuated and backfilled with inert gas three times before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective. However, modern catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often show superior activity and stability.[5]
-
Potential Cause 2: Poor Reagent Quality The integrity of your boronic acid, base, and solvent is critical.
-
Solution:
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time via protodeborylation, especially when exposed to air and moisture.[4] Consider using a freshly purchased or purified boronic acid. For particularly unstable partners, using a more robust boronic ester derivative, such as a pinacol or MIDA ester, can prevent decomposition.[2][6]
-
Base Quality: The base, such as K₂CO₃ or K₃PO₄, should be a fine, dry powder. Clumped or old base can lead to poor reactivity and reproducibility. Consider grinding the base before use.
-
Solvent Purity: Use anhydrous, peroxide-free solvents, especially for ethereal solvents like 1,4-dioxane or THF.[4]
-
Potential Cause 3: Suboptimal Reaction Conditions Temperature and concentration play a significant role.
-
Solution:
-
Temperature: While many modern catalyst systems work at room temperature, electron-deficient substrates can sometimes benefit from gentle heating (e.g., 60-90 °C) to drive the reaction to completion.[7][8] However, excessively high temperatures can promote side reactions.
-
Stirring: For heterogeneous mixtures (common with inorganic bases), vigorous stirring is essential to ensure effective mixing and mass transfer.[4]
-
Q2: I'm observing a significant amount of N,N-diethylbenzamide (dehalogenated byproduct). What causes this and how can I prevent it?
Dehalogenation is the reduction of the aryl bromide to the corresponding arene.[9] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the organoboron reagent.[2]
-
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from the base, solvent, or even the boronic acid itself.
-
Base Selection: Amine bases or certain alkoxides can be hydride donors. Switching to inorganic bases like K₃PO₄ or Cs₂CO₃ is often effective at minimizing dehalogenation.
-
Solvent Choice: Solvents like isopropanol can act as hydride donors. Prefer aprotic solvents like dioxane, toluene, or THF.
-
-
Ligand Choice: The ligand influences the relative rates of reductive elimination (to form the desired product) and the undesired dehalogenation pathway. Bulky, electron-rich phosphine ligands often accelerate reductive elimination, outcompeting the dehalogenation pathway.[2][10]
-
Q3: My main byproduct is the homocoupling of my boronic acid (biaryl formation). Why is this happening?
Homocoupling of the boronic acid is typically promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2]
-
Potential Causes & Solutions:
-
Oxygen Contamination: As mentioned in Q1, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homocoupling pathway. Rigorous degassing and maintaining an inert atmosphere are crucial.[2]
-
Inefficient Precatalyst Reduction: If using a Pd(II) source, its reduction to Pd(0) may be incomplete. This can sometimes occur if the boronic acid itself is used as the reductant, leading to homocoupling. The use of phosphine ligands often facilitates this reduction.
-
Reaction Temperature: High temperatures can sometimes increase the rate of homocoupling.
-
Q4: The reaction starts but stalls before completion. What could be the issue?
Reaction stalling often points to catalyst deactivation or decomposition of one of the reagents over the course of the reaction.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially with less stable ligands or at high temperatures.[2] Using robust ligands like SPhos or employing PEPPSI-type precatalysts can improve catalyst longevity.[2][11]
-
Catalyst Poisoning: Iodide, if present as an impurity or from the use of an aryl iodide, can bind strongly to the palladium center and slow down the catalytic cycle.[2][12]
-
Protodeborylation: As the reaction proceeds, the concentration of base and water can lead to the gradual decomposition of the boronic acid. If this is suspected, using a more stable boronic ester or adding the boronic acid portion-wise could be a solution.
-
Optimization of Reaction Conditions
For the Suzuki coupling of this compound, the choice of catalyst, ligand, base, and solvent are all critical interacting parameters.[13] Below is a comparison of common catalytic systems suitable for this class of substrate.
Table 1: Comparison of Catalytic Systems for Coupling with this compound
| Catalyst System (Pd Source / Ligand) | Base | Solvent System | Temperature (°C) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | 80 - 100 | Highly Recommended Starting Point. SPhos is a bulky, electron-rich Buchwald ligand excellent for electron-deficient bromides, promoting fast reductive elimination.[5][11] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene / H₂O (4:1) | 80 - 110 | XPhos is another highly active Buchwald ligand, often effective for sterically hindered partners.[5] |
| Pd(PPh₃)₄ | K₂CO₃ | DME / H₂O (4:1) | 90 | A classic, readily available catalyst. May require higher temperatures and catalyst loadings and can be less efficient than modern systems.[5][7] |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 90 - 100 | A robust, air-stable Pd(II) precatalyst. The dppf ligand is effective, though sometimes less active than monophosphine Buchwald ligands for this substrate type.[5][14] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the optimization process based on a highly active and reliable catalyst system.
Reaction: Coupling of this compound with a generic Arylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, under argon, add the Pd(OAc)₂ and SPhos.
-
To the main reaction flask, add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio, to make the final concentration ~0.2 M with respect to the aryl bromide).
-
Stir the mixture for 5 minutes to dissolve the reagents.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Troubleshooting Logic
To better understand the reaction and diagnose issues, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.[3][10]
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Bardera, S. L., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Reddit r/Chempros. (2025). Problems with Suzuki coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2023). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
Szostak, M., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
American Chemical Society. (2025). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]
-
ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
ResearchGate. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
PubMed Central. (2025). Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
ChemRxiv. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Methods for Removing Unreacted Starting Materials from 3-bromo-N,N-diethylbenzamide
Welcome to the technical support center for the purification of 3-bromo-N,N-diethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from its synthetic precursors. The following troubleshooting guides and FAQs provide in-depth, field-proven solutions to common purification issues.
Troubleshooting Guide
This section addresses specific problems encountered during the workup and purification of this compound. The typical synthesis involves the reaction of 3-bromobenzoyl chloride with diethylamine. Consequently, the primary impurities are unreacted starting materials or their hydrolysis byproducts.
Q1: My crude product is contaminated with a persistent acidic impurity, likely 3-bromobenzoic acid. How do I effectively remove it?
A1: Cause & Identification
The presence of an acidic impurity is almost certainly due to the hydrolysis of unreacted 3-bromobenzoyl chloride to 3-bromobenzoic acid during the reaction or aqueous workup. This can be confirmed by analytical techniques such as ¹H NMR (a broad singlet around 12-13 ppm) or by spotting the crude mixture on a TLC plate, where the carboxylic acid will appear as a more polar spot (lower Rf) than the desired amide product.
Solution: Basic Aqueous Wash (Acid-Base Extraction)
The most effective method to remove acidic impurities is a liquid-liquid extraction using a mild aqueous base.[1][2] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral amide product in the organic layer.[3]
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Final Washes: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.[4]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acidic impurities.
Q2: My NMR spectrum shows signals corresponding to diethylamine. What is the best method to remove this basic impurity?
A2: Cause & Identification
Residual diethylamine is a common issue when it is used in excess to drive the amidation reaction to completion. Diethylamine is a volatile liquid, but its high boiling point (55.5 °C) and basicity can make it persistent. Its presence is easily noted by its characteristic amine odor and corresponding signals in the ¹H NMR spectrum.
Solution: Acidic Aqueous Wash
To remove a basic impurity like diethylamine, an acidic wash is employed. The acid protonates the amine, forming a water-soluble ammonium salt which is then extracted into the aqueous phase.[5][6]
Experimental Protocol: Acidic Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous hydrochloric acid (e.g., 1M HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting occasionally.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the diethylammonium chloride salt.
-
Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Q3: The initial workup is highly exothermic and difficult to control. How can I safely handle unreacted 3-bromobenzoyl chloride?
A3: Cause & Identification
3-Bromobenzoyl chloride is a highly reactive acyl chloride. Its reaction with water (hydrolysis) is rapid and highly exothermic, producing corrosive hydrochloric acid (HCl) gas.[7][8] Attempting a direct aqueous workup without first neutralizing the unreacted acyl chloride can be hazardous.
Solution: Controlled Quenching
Before performing the main aqueous workup, the reaction must be "quenched" by slowly adding a nucleophile to safely consume the excess acyl chloride.[7][9]
Experimental Protocol: Quenching
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the rate of the exothermic reaction.[4]
-
Slow Addition: While stirring the reaction mixture vigorously, slowly add cold deionized water dropwise.[7] Monitor the temperature to ensure it does not rise significantly.
-
Completion: After the addition is complete, continue stirring the mixture at 0 °C for 15-30 minutes to ensure all the 3-bromobenzoyl chloride has been hydrolyzed to 3-bromobenzoic acid.
-
Proceed to Workup: The reaction mixture is now safe for a standard aqueous workup. Proceed with the basic and acidic washes as described in Q1 and Q2 to remove the resulting 3-bromobenzoic acid and any unreacted diethylamine.
Q4: Acid-base extraction has removed the starting materials, but my product is still not pure enough. What is the next step?
A4: Cause & Identification
If impurities remain after a thorough aqueous workup, they are likely neutral, non-polar byproducts that are not amenable to acid-base extraction. Thin-Layer Chromatography (TLC) is the best tool to visualize these impurities.
Solution: Column Chromatography and/or Recrystallization
For high-purity material, further purification is necessary. Flash column chromatography is highly effective for separating compounds based on polarity.[10] If the final product is a solid, recrystallization is an excellent final step to obtain crystalline material of high purity.[11][12]
Experimental Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4.
-
Packing and Loading: Pack the column with silica gel as a slurry in the chosen eluent. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent (or solvent pair) will dissolve the this compound when hot but not when cold. Good candidates for benzamides include ethanol/water or ethyl acetate/hexanes.[11][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient overall purification workflow for this compound?
A1: An optimized workflow combines safety and efficiency. The following sequence is recommended for isolating high-purity this compound.
Caption: Recommended purification workflow.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my purification?
A2: TLC is an indispensable tool for tracking the progress of your purification. By comparing the crude mixture to the product after each step, you can verify the removal of impurities.
TLC Analysis Parameters
| Component | Expected Rf Value | Visualization |
| 3-bromobenzoic acid | Low (baseline) | UV (254 nm), KMnO₄ stain |
| Diethylamine | Variable, may streak | Visualized with Ninhydrin or KMnO₄ stain |
| This compound | Medium | UV (254 nm) |
| Less Polar Byproducts | High | UV (254 nm), KMnO₄ stain |
| Note: Rf values are highly dependent on the exact eluent system and TLC plate used. The table provides a general guide for a Hexanes/Ethyl Acetate eluent. |
Q3: What are the key properties of the starting materials and the final product?
A3: Understanding the physicochemical properties of the compounds involved is crucial for designing an effective purification strategy.
| Compound | Formula | M.W. ( g/mol ) | Type | Key Property for Separation |
| 3-bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Reactive Acyl Halide | Hydrolyzes to an acidic, extractable carboxylic acid.[8] |
| Diethylamine | C₄H₁₁N | 73.14 | Basic Amine | Protonated by acid to form a water-soluble salt. |
| 3-bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Carboxylic Acid | Deprotonated by base to form a water-soluble salt. |
| This compound | C₁₁H₁₄BrNO | 256.14 | Neutral Amide | Remains in the organic layer during acid-base extractions. [14] |
Visualizing the Acid-Base Extraction Mechanism
The core of the purification strategy relies on selectively moving impurities from the organic phase to the aqueous phase by altering their charge state.
Caption: Mechanism of acid-base extraction.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Green Chemistry. Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. [Link]
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Engineering Ideas Clinic, Confluence. Acid and Base Extraction. [Link]
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ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it? [Link]
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University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction. [Link]
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CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture? [Link]
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Organic Syntheses. 3,5-Dibromo-2-pyrone. [Link]
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MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
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Scholars Research Library. Der Pharma Chemica. [Link]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
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PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
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YouTube. Intro to Liquid-Liquid Extraction. [Link]
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MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]
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Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
- Google Patents. Method for purifying an extraction liquid.
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MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
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ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]
- Google Patents.
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ResearchGate. What is the best technique for amide purification? [Link]
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Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
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Sciencemadness.org. Diethylamine Hydrochloride Synthesis. [Link]
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ResearchGate. Getting rid of Triethylamine/ Diisopropylamine from my phosphate product. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Remove Sticky Reagents. [Link]
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Organic Syntheses. (S)-N-(Azidoacetyl)-bornane-10,2-sultam. [Link]
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Reddit. Best solvent for FMOC removal. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
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Sciencemadness.org. Removing excess Benzoyl Chloride. [Link]
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]
- Google Patents. Method for purifying a bromine compound.
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Optimizing catalyst loading for cross-coupling reactions of 3-bromo-N,N-diethylbenzamide
<Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 3-bromo-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions for substrates like this compound. This guide provides in-depth, experience-driven answers to common challenges, focusing on the critical parameter of catalyst loading. Our goal is to empower you to develop robust, efficient, and scalable synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling of this compound, and why?
A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol% of the palladium source relative to the limiting reagent, which in this case is this compound.[1][2][3]
-
Causality : This range is a pragmatic balance. Loadings below 1 mol% might not provide a sufficient concentration of active catalytic species to drive the reaction to completion in a reasonable timeframe, especially during initial screening. Conversely, starting with loadings higher than 5 mol% is often unnecessary from a cost and sustainability perspective and can increase the likelihood of side reactions or complicate product purification by requiring the removal of more residual palladium.[2][4][5] For industrial applications, a key goal is to reduce catalyst loading to as low as 0.1 mol% or even into the parts-per-million (ppm) range to ensure economic viability and minimize waste.[5][6]
Q2: My reaction with this compound is stalling with 50% conversion, even at 2 mol% catalyst loading. Should I simply increase the loading?
While incrementally increasing the catalyst loading (e.g., to 3-5 mol%) is a valid troubleshooting step, it's crucial to first consider other factors that could be causing the reaction to stall.[7] Simply adding more catalyst may not address the root cause and can be an inefficient solution.
-
Potential Root Causes of Stalling :
-
Catalyst Deactivation : The active Pd(0) species is susceptible to oxidation if the inert atmosphere is not rigorously maintained.[8] Catalyst deactivation can also occur through the aggregation of palladium into inactive nanoparticles ("Pd black") or degradation of the supporting ligand.[9][10][11]
-
Inhibitory Species : Certain species generated during the reaction can inhibit the catalyst. For instance, in Buchwald-Hartwig aminations, iodide ions can sometimes precipitate the palladium complex, taking it out of the catalytic cycle.[12]
-
Poor Reagent Quality : Boronic acids, a common coupling partner in Suzuki reactions, can degrade over time, especially when exposed to air and moisture, leading to protodeborylation.[8] Similarly, impure solvents or bases can introduce species that poison the catalyst.[8]
-
Insufficient Mixing : In heterogeneous reaction mixtures, vigorous stirring is essential for efficient mass transport and to ensure all components can interact with the catalyst.[8]
-
-
Self-Validating System : Before increasing catalyst loading, verify the integrity of your experimental setup. Ensure solvents are thoroughly degassed, the inert gas supply is consistent, and all reagents are of high purity.[8] Running a control reaction with a known successful substrate can also help diagnose if the issue is with the general setup or specific to your substrate.
Q3: I'm observing significant dehalogenation (formation of N,N-diethylbenzamide) as a byproduct. How does catalyst loading influence this, and what's the solution?
Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[13] This occurs when a hydride source intercepts a key intermediate in the catalytic cycle.[14]
-
Influence of Catalyst Loading : While not the primary cause, high catalyst loadings can sometimes exacerbate side reactions by increasing the concentration of reactive palladium species that might engage in undesired pathways.[2][4] However, the more critical factors are typically the base, solvent, and ligand.
-
Primary Causes and Solutions :
-
Source of Hydride : The base (e.g., hydroxides in the presence of water) or solvent (e.g., alcohols) can act as a hydride source.[14]
-
Troubleshooting Steps :
-
Change the Base : Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[15]
-
Use Anhydrous Solvents : Ensure your solvents are rigorously dried.
-
Optimize the Ligand : The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos often promote the desired reductive elimination step over dehalogenation.[7][16] These ligands stabilize the palladium center and sterically hinder access for hydride donors.
-
-
Troubleshooting Guide: Low Yield and Incomplete Conversion
This section provides a structured approach to troubleshooting common issues related to catalyst loading.
| Problem | Potential Cause | Recommended Action & Rationale |
| Low or No Product Yield | Inactive Catalyst System | 1. Verify Pd Precursor and Ligand Choice: For an electron-deficient aryl bromide like this compound (due to the amide group's electron-withdrawing nature), a catalyst system known for high activity is required. Consider using a pre-formed palladium complex with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[7][16] These ligands accelerate the rate-determining oxidative addition step.[17] 2. Check In-Situ Reduction: If using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species.[7] Sometimes, the coupling partner itself (like a boronic acid) facilitates this reduction. |
| Reaction Stalls Prematurely | Catalyst Deactivation | 1. Improve Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Use rigorous degassing techniques like freeze-pump-thaw for solvents and ensure a positive pressure of high-purity argon or nitrogen.[7] 2. Lower Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[7] While higher temperatures can increase reaction rates, there is an optimal window before degradation becomes significant.[13] 3. Use a More Stable Precatalyst: Modern, well-defined precatalysts are often more robust and resistant to deactivation than catalysts generated in situ from simple salts.[18] |
| Inconsistent Results Batch-to-Batch | Heterogeneity/Solubility Issues | 1. Screen Solvents: The N,N-diethylbenzamide moiety imparts specific solubility characteristics. Ensure all reactants, and particularly the palladium complex, are sufficiently soluble in the chosen solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3] 2. Ensure Base is Finely Powdered: Clumps of solid base (like K₂CO₃ or K₃PO₄) have low surface area, leading to poor reproducibility.[8] Grinding the base before use can help. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the minimum catalyst loading required for efficient conversion.
-
Setup : Arrange a parallel array of reaction vials (e.g., in a heating block) to ensure identical temperature conditions.
-
Stock Solutions : Prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid), and the base in the chosen degassed solvent to ensure accurate and consistent dispensing.
-
Catalyst Addition : To each vial, add the palladium precursor and ligand. For this screening, vary the catalyst loading across the vials, for example: 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, and 2.5 mol%.
-
Reaction Initiation : Add the stock solutions to each vial under an inert atmosphere. Seal the vials and begin heating and stirring.
-
Monitoring : At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by LC-MS or GC-MS to determine the percent conversion of the starting material.
-
Analysis : Plot percent conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves complete conversion in the desired timeframe.
Data Presentation
Table 1: Example Data from a Catalyst Loading Screen
| Catalyst Loading (mol%) | Conversion at 4h (%) | Conversion at 12h (%) | Notes |
| 0.5 | 35 | 60 | Reaction is slow and may not reach completion. |
| 1.0 | 75 | 98 | Efficient conversion within a reasonable timeframe. |
| 1.5 | 90 | >99 | Faster initial rate, but final outcome similar to 1.0 mol%. |
| 2.0 | 95 | >99 | Diminishing returns on increasing catalyst loading. |
From this hypothetical data, 1.0 mol% would be identified as the optimal loading for this system, balancing reaction time and catalyst cost.
Visualizations
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights common points where catalyst deactivation can occur.
Caption: Catalytic cycle with key deactivation pathways shown in grey.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues of low reaction yield.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
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9. PubMed.
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10. SciSpace.
-
8. Benchchem.
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16. Journal of the American Chemical Society.
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19. University of Rochester.
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Welcome to the technical support guide for the purification of 3-bromo-N,N-diethylbenzamide. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this compound. The presence of closely related impurities, often with similar physicochemical properties, can make purification a significant hurdle. This guide provides a structured approach to identifying these impurities and systematically troubleshooting their removal through various purification techniques.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial questions and helps you quickly diagnose the nature of your purification challenge.
Q1: What are the most probable impurities I'm dealing with?
The impurity profile of this compound is heavily dependent on its synthetic route. The most common synthesis involves the acylation of diethylamine with 3-bromobenzoyl chloride.[1][2] Therefore, the impurities typically fall into one of four categories.
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin / Cause | Key Differentiating Feature |
| 3-Bromobenzoic Acid | 3-Br-C₆H₄-COOH | Hydrolysis of the starting 3-bromobenzoyl chloride during reaction or aqueous workup. | Acidic |
| N,N-diethylbenzamide | C₆H₅-CON(Et)₂ | Dehalogenation of the starting material or product, often via catalytic processes or reaction with certain bases/metals.[3] | Lack of Bromine |
| Positional Isomers | 2-Br- or 4-Br-C₆H₄-CON(Et)₂ | Impure starting 3-bromobenzoic acid or 3-bromobenzoyl chloride. | Different Bromine Position |
| Unreacted Diethylamine | HN(Et)₂ | Excess reagent used during the amidation reaction. | Basic, Volatile |
Q2: My initial workup is done. What purification method should I try first?
For most cases, after a standard aqueous workup, crystallization is the most efficient and scalable first-line purification strategy for solid compounds like this compound.[4] If the product oils out or the purity does not improve significantly, flash column chromatography on silica gel is the next logical step.
Q3: How can I quickly assess the nature of my main impurity?
A combination of thin-layer chromatography (TLC) and a simple acid-base extraction can be very revealing.
-
Run a TLC: Spot your crude material on a silica plate and develop it in a solvent system like 20-30% ethyl acetate in hexanes.
-
Perform a Liquid-Liquid Extraction: Dissolve a small sample of your crude product in a solvent like ethyl acetate. Wash it once with a dilute acid (e.g., 1M HCl) and once with a dilute base (e.g., 5% NaHCO₃).
-
Run Another TLC: Spot the original crude, the acid-washed organic layer, and the base-washed organic layer side-by-side.
-
If an impurity spot disappears after the base wash , it is likely 3-bromobenzoic acid .
-
If an impurity spot disappears after the acid wash , it is likely residual diethylamine .
-
If an impurity spot remains unchanged, it is a neutral compound, likely a positional isomer or the dehalogenated product .
-
Q4: My impurity has the same mass as my product but a different retention time in HPLC. What is it?
This is the classic signature of a positional isomer (e.g., 2- or 4-bromo-N,N-diethylbenzamide).[5] These are often the most challenging impurities to remove due to their nearly identical polarity and molecular weight. Separation typically requires high-resolution techniques.
Part 2: Purification Strategy & Troubleshooting Guides
This section provides in-depth troubleshooting advice for specific purification techniques. The following workflow diagram can help you select the appropriate strategy based on your initial assessment.
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Enhancing the Stability and Shelf-Life of 3-bromo-N,N-diethylbenzamide
Welcome to the dedicated technical support resource for 3-bromo-N,N-diethylbenzamide. This guide is crafted for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to address the specific stability challenges you may encounter. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity and prolong the shelf-life of your this compound samples.
Introduction to the Stability Profile of this compound
This compound, as a substituted aromatic amide, is susceptible to several degradation pathways that can compromise its purity, potency, and overall stability over time. The primary mechanisms of degradation include hydrolysis, photodegradation, and oxidation. Understanding these pathways is critical for developing robust storage and handling protocols. This guide will walk you through identifying and mitigating these stability risks.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the handling and storage of this compound.
Q1: What are the primary degradation products I should be aware of for this compound?
A1: The most common degradation of this compound is through hydrolysis of the amide bond. This reaction typically yields 3-bromobenzoic acid and diethylamine . Under photolytic stress, you may also observe the formation of other brominated or debrominated species. Oxidative conditions can lead to the formation of N-oxide derivatives and other oxygenated products.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: To maximize shelf-life, this compound should be stored in a cool, dark, and dry place. We recommend storage at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to moisture and air. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Q3: I've observed a change in the color of my solid this compound sample over time. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This is frequently associated with oxidation or photodegradation. It is crucial to re-analyze the purity of the sample using a stability-indicating method, such as HPLC, to quantify the extent of degradation.
Q4: Can the choice of solvent for my experiments impact the stability of this compound?
A4: Absolutely. Protic solvents, especially water, can facilitate hydrolysis of the amide bond. When preparing solutions for short-term storage or for analytical purposes, it is advisable to use aprotic solvents like acetonitrile or tetrahydrofuran. If aqueous solutions are necessary, they should be prepared fresh and used as quickly as possible. The pH of aqueous solutions should also be controlled, as both acidic and basic conditions can catalyze hydrolysis.
Q5: Are there any excipients I should avoid when formulating with this compound?
A5: Care should be taken with excipients that are hygroscopic, as they can introduce moisture and accelerate hydrolysis. Additionally, excipients with reactive functional groups or those that can generate reactive oxygen species should be evaluated for compatibility. It is always recommended to perform compatibility studies with your intended excipients.[1]
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decrease in assay value over time | Hydrolysis, photodegradation, or oxidation. | 1. Review storage conditions: ensure the sample is protected from light, moisture, and excessive heat. 2. Perform a forced degradation study to identify the primary degradation pathway. 3. Use a stability-indicating analytical method (e.g., gradient HPLC) to separate and quantify the parent compound and its degradants. |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS to identify the degradation products. 2. Compare the retention times of the new peaks with those of potential degradation products (e.g., 3-bromobenzoic acid). 3. Adjust storage or experimental conditions to minimize the formation of these impurities. |
| Inconsistent results between different batches | Variability in impurity profiles or storage history. | 1. Ensure consistent and well-defined storage conditions for all batches. 2. Characterize the impurity profile of each new batch upon receipt. 3. Review the synthesis and purification process for any potential sources of variability. |
| Precipitation or cloudiness in solution | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of the compound in the chosen solvent at the experimental concentration. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Consider using a co-solvent or adjusting the pH to improve solubility, while being mindful of potential stability implications. |
Understanding Degradation Pathways
To effectively mitigate degradation, it is essential to understand the underlying chemical mechanisms.
Hydrolytic Degradation
The amide bond in this compound is susceptible to cleavage in the presence of water, a process that can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and diethylamine.
Caption: Key steps in acid and base-catalyzed hydrolysis.
Photodegradation
Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light. This can lead to the formation of radical species and subsequent degradation products, potentially including debrominated impurities.
Caption: Simplified photodegradation pathway.
Oxidative Degradation
Oxidation can occur at several sites on the molecule, particularly in the presence of oxygen, metal ions, or peroxides. The tertiary amine is a potential site for oxidation to an N-oxide, and the aromatic ring can also be susceptible to oxidative degradation.
Experimental Protocols for Stability Assessment
To properly assess the stability of this compound, a systematic approach involving forced degradation studies and long-term stability testing is recommended, in line with ICH guidelines.[3]
Protocol 1: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[3][4]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products.[5]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Strategies for Improving Stability and Shelf-Life
Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of this compound.
-
Control of Storage Conditions: As previously mentioned, storing the compound in a cool, dark, and dry environment is the most critical first step. The use of desiccants and oxygen absorbers in the packaging can further protect the compound.
-
Use of Antioxidants: For formulations where oxidative degradation is a concern, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[6] The choice and concentration of the antioxidant should be optimized and tested for compatibility.
-
pH Control: For liquid formulations, maintaining the pH in a range where the amide is most stable (typically near neutral) can significantly slow down hydrolysis. Buffering agents can be used to maintain the desired pH.
-
Excipient Selection: Careful selection of excipients is crucial. Avoid those that are known to be reactive or to contain impurities that can promote degradation (e.g., peroxides in polymers).[1]
-
Packaging: The use of amber glass vials or other light-protective packaging is essential to prevent photodegradation. For moisture-sensitive formulations, packaging with a high moisture barrier is recommended.
By implementing these strategies and utilizing the provided protocols, researchers and developers can ensure the stability and integrity of this compound, leading to more reliable experimental outcomes and longer product shelf-life.
References
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation Studies Research Articles. R Discovery.
- Forced degrad
- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2023.
- Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. 2016.
- Degradation of Brominated Organic Compounds (Flame Retardants)
- The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. 2019.
- Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants. PMC - PubMed Central.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.
- troubleshooting common issues in benzamide synthesis. Benchchem.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
- Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
- ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
- Topical Formulation Studies with DEET (N,N‐Diethyl‐3‐methylbenzamide) and Cyclodextrins.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Process for preparation of n,n-di substituted carboxamides.
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
- Development and validation of a stability indicating RP-HPLC-DAD method for the determin
- Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed.
- Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. American Chemical Society. 2021.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. 2025.
- Development and validation of a stability indicating RP-HPLC-DAD method for the determin
- The Hydrolysis of Amides. Chemistry LibreTexts. 2023.
- Application Notes and Protocols: Formulation of N,N-Diethylbenzamide for Topical Applic
- Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentr
- Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formul
- N,N-Diethylbenzamide. PubChem.
- Stability Testing of Drug Substances and Drug Products.
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
- Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. SciELO.
- Stabilization of Pharmaceuticals to Oxidative Degradation.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation.
- Impact of Pharmaceutical Excipients on Drug Bioavailability a. Journal of Chemical and Pharmaceutical Research. 2024.
- How to overcome common problems in Benzamide synthesis?. Benchchem.
- Amides Explained: Preparation, Hydrolysis and Reduction. YouTube. 2023.
- Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxid
- Impurities and Degrad
- Dissolution Method Troubleshooting: An Industry Perspective. AAPS. 2022.
- 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)
- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Why are amides resist hydrolysis in plain w
- Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. Benchchem.
- Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxid
- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
Sources
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-bromo-N,N-diethylbenzamide using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-N,N-diethylbenzamide, offering a robust framework for its structural verification. We will compare predicted spectral data, derived from established principles of NMR theory, with expected experimental outcomes. This comparison serves as a powerful tool for confirming the identity and purity of the target molecule.
The Importance of Orthogonal Verification
In the synthesis of substituted benzamides, the precise location of substituents on the aromatic ring is critical to the compound's chemical and biological properties. While chromatographic and mass spectrometric data can suggest the presence of the desired product, only high-resolution NMR spectroscopy can provide definitive evidence of the exact isomeric structure. This is achieved by analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, which together create a unique fingerprint of the molecule's atomic connectivity.
Predicting the NMR Spectrum of this compound
Before analyzing the experimental data, we can predict the key features of the ¹H and ¹³C NMR spectra based on the molecular structure. The structure consists of a meta-substituted benzene ring and an N,N-diethylamide group.
¹H NMR Predictions:
-
Aromatic Region (approx. 7.2-7.8 ppm): The benzene ring has four protons. Due to the meta substitution pattern, we expect four distinct signals. The bromine atom and the amide group are both electron-withdrawing, which will deshield the aromatic protons, causing them to appear at a relatively high chemical shift (downfield) compared to benzene (7.36 ppm).[1] The proton between the two substituents (at the C2 position) is expected to be the most deshielded and appear as a singlet or a narrow triplet. The other three protons will show characteristic ortho, meta, and para couplings.[1][2]
-
N-Ethyl Group (CH₂): The two methylene (-CH₂) groups of the diethylamide moiety are diastereotopic due to hindered rotation around the amide C-N bond. This restricted rotation is a well-known feature of amides. Consequently, we expect to see two separate signals for these two methylene groups, likely appearing as broad quartets around 3.2-3.6 ppm.[3]
-
N-Ethyl Group (CH₃): Similarly, the two methyl (-CH₃) groups are also in different chemical environments. We anticipate two distinct triplets around 1.1-1.3 ppm.
¹³C NMR Predictions:
-
Aromatic Region (approx. 120-140 ppm): Due to the lack of symmetry in the meta-substituted ring, we expect six distinct signals for the aromatic carbons.[4] The carbon atom bonded to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and heavy atom effect, with an expected chemical shift around 122 ppm. The carbon attached to the amide group (C-C=O) is predicted to be around 138 ppm. The remaining four aromatic carbons will have shifts in the 125-135 ppm range.[5]
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 168-172 ppm.[3]
-
N-Ethyl Carbons: The two diastereotopic methylene carbons (-CH₂) should give rise to two signals in the 39-44 ppm range. The two methyl carbons (-CH₃) will appear as two distinct signals further upfield, around 12-15 ppm.
Experimental Data Analysis
The following tables summarize the expected experimental ¹H and ¹³C NMR data for this compound, acquired in a standard deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[3]
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | t | 1H | H-2 |
| ~7.58 | ddd | 1H | H-6 |
| ~7.49 | ddd | 1H | H-4 |
| ~7.30 | t | 1H | H-5 |
| ~3.54 (broad) | q | 2H | -N-CH₂ -CH₃ |
| ~3.25 (broad) | q | 2H | -N-CH₂ -CH₃ |
| ~1.25 (broad) | t | 3H | -N-CH₂-CH₃ |
| ~1.15 (broad) | t | 3H | -N-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C =O |
| ~138.2 | C -C=O (C-1) |
| ~134.5 | C -H (C-6) |
| ~130.0 | C -H (C-5) |
| ~128.5 | C -H (C-2) |
| ~125.0 | C -H (C-4) |
| ~122.5 | C -Br (C-3) |
| ~43.3 | -N-CH₂ -CH₃ |
| ~39.5 | -N-CH₂ -CH₃ |
| ~14.1 | -N-CH₂-CH₃ |
| ~12.8 | -N-CH₂-CH₃ |
In-Depth Spectral Interpretation
A direct comparison of the predicted and expected experimental data reveals a strong correlation, providing compelling evidence for the structure of this compound.
-
¹H NMR Analysis: The four distinct signals in the aromatic region, with their specific multiplicities and coupling constants, are characteristic of a 1,3-disubstituted (meta) benzene ring. The broadness of the signals for the diethylamide protons at room temperature is a classic indicator of hindered rotation around the amide bond, leading to the chemical non-equivalence of the two ethyl groups.
-
¹³C NMR Analysis: The presence of six unique aromatic carbon signals confirms the meta-substitution pattern, as ortho and para isomers would exhibit symmetry and consequently fewer signals.[4] The downfield shift of the carbonyl carbon is in the expected range for an amide. The appearance of two distinct signals for the methylene carbons and two for the methyl carbons further corroborates the hindered rotation and diastereotopic nature of the ethyl groups.
Experimental Protocol
The following is a standardized protocol for the acquisition of high-quality NMR data for this compound.
1. Sample Preparation: a. Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). c. Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition: a. The spectra should be recorded on a 400 MHz or higher field NMR spectrometer. b. For ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). c. For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum.
Visualizing the Structure and NMR Assignments
To visually represent the relationships between the structure and the NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 3-bromo-N,N-diethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) methodologies for the analysis of 3-bromo-N,N-diethylbenzamide, a representative N,N-disubstituted aromatic amide. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind instrumental choices, offering a self-validating framework for your analytical endeavors.
Introduction to this compound and the Imperative for High-Resolution Analysis
This compound (C₁₁H₁₄BrNO) is a small organic molecule with a molecular weight of 256.14 g/mol and a monoisotopic mass of 255.0259 Da.[1] Its structure, featuring a brominated aromatic ring and a diethylamide group, presents interesting analytical challenges and necessitates a high degree of specificity for accurate characterization, particularly in complex matrices. High-resolution mass spectrometry is indispensable for this task, offering the ability to determine the elemental composition of the molecule and its fragments with high confidence, a critical step in both discovery and quality control settings.
A Comparative Analysis of High-Resolution Mass Spectrometry Platforms
The choice of an HRMS platform is a critical decision that influences the quality and depth of analytical data. The three most common technologies—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—each offer distinct advantages and disadvantages for the analysis of small molecules like this compound.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time it takes for an ion to travel a fixed distance. | Ions are trapped in an orbital motion around a central spindle-like electrode; the frequency of their motion is related to their m/z. | Ions are trapped in a magnetic field and their cyclotron frequency is measured. |
| Resolution | Typically up to 60,000. | Routinely achieves resolutions >100,000, with newer models exceeding 240,000. | Can exceed 1,000,000, offering the highest resolution. |
| Mass Accuracy | Good (typically 1-5 ppm). | Excellent (<1-3 ppm). | Exceptional (<1 ppm). |
| Scan Speed | Very fast, suitable for fast chromatography. | Slower than TOF, but modern instruments have significantly improved speed. | Slower, which can be a limitation for fast LC separations. |
| Cost & Complexity | More affordable and less complex to operate and maintain. | Moderate to high cost and complexity. | Highest cost and complexity, requiring a superconducting magnet. |
Expert Insight: For the routine analysis and high-throughput screening of this compound and its metabolites, an Orbitrap-based instrument offers the optimal balance of high resolution, excellent mass accuracy, and sufficient scan speed to be compatible with modern ultra-high-performance liquid chromatography (UHPLC) systems. While FT-ICR provides unparalleled resolution, its cost and slower scan speed make it less practical for most drug development workflows. TOF analyzers, while fast and robust, may not always provide the level of mass accuracy required to confidently differentiate between isobaric interferences in complex matrices.
Ionization Techniques: A Head-to-Head Comparison for this compound
The successful ionization of this compound is the gateway to its detection and characterization. The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical and depends on the physicochemical properties of the analyte.
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. It is a soft ionization technique suitable for polar and ionizable compounds.[2] | Highly suitable. The amide group in this compound provides sufficient polarity for efficient protonation in positive ion mode, forming the [M+H]⁺ ion. ESI is generally preferred for its sensitivity and broad applicability to a wide range of pharmaceutical compounds.[3][4] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and then ionized by corona discharge. It is better suited for less polar and more volatile compounds.[2] | Potentially suitable, but likely less sensitive than ESI. While the molecule has some nonpolar character, APCI is generally more effective for compounds that are less amenable to ESI. Given the polarity of the amide functional group, ESI would be the first choice. However, APCI could be a viable alternative, particularly if matrix effects in ESI are significant.[5] |
Expert Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound. The nitrogen atom in the amide group is readily protonated, leading to a strong [M+H]⁺ signal.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in quality control measures to ensure data integrity.
Sample Preparation for LC-HRMS Analysis
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[6][7]
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-HRMS Method Parameters
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS) - Orbitrap:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Full Scan Resolution: 70,000.
-
Scan Range: m/z 100-500.
-
Data-Dependent MS/MS (dd-MS²):
-
Resolution: 17,500.
-
Isolation Window: 2.0 m/z.
-
Normalized Collision Energy (NCE): Stepped 20, 30, 40.
-
Data Analysis and Interpretation
A robust data analysis workflow is crucial for the confident identification of this compound and its potential metabolites.
Data Processing Workflow
-
m/z 183/185 (Bromobenzoyl cation): This is expected to be a major fragment resulting from the cleavage of the amide bond and loss of diethylamine. The 1:1 isotopic pattern will be preserved.
-
m/z 155/157 (Bromophenyl cation): Subsequent loss of carbon monoxide (CO) from the bromobenzoyl cation.
-
m/z 100 (Diethyliminium ion): Formation of the diethyliminium ion from cleavage of the amide bond.
-
m/z 72 (Ethyl(methyl)iminium ion): A potential rearrangement and fragmentation product of the diethyliminium ion.
Conclusion
The high-resolution mass spectrometry analysis of this compound is a multifaceted process that requires careful consideration of instrumentation, ionization techniques, and data analysis strategies. An Orbitrap-based HRMS system coupled with positive mode electrospray ionization provides a robust and sensitive platform for both qualitative and quantitative analysis. The detailed protocols and predicted fragmentation pathways outlined in this guide offer a comprehensive framework for researchers in drug development and related fields to confidently characterize this and similar molecules. By understanding the "why" behind the "how," scientists can develop more effective and reliable analytical methods, ultimately accelerating the pace of discovery and ensuring the quality and safety of new chemical entities.
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A Comprehensive Guide to Validating a Quantitative HPLC Method for 3-bromo-N,N-diethylbenzamide Analysis
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. It is the process that provides documented evidence that a method is fit for its intended purpose. This guide will walk researchers, scientists, and drug development professionals through a comprehensive validation study for the quantitative analysis of 3-bromo-N,N-diethylbenzamide, a key intermediate in the synthesis of various pharmaceutically active compounds.
The validation parameters discussed herein are aligned with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] By understanding the "why" behind each step, you will be empowered to develop and validate analytical methods that are not only compliant but also scientifically sound.
The Validation Workflow: A Holistic Approach
Method validation is a systematic journey that begins with defining the analytical procedure and culminates in a comprehensive validation report. The following diagram illustrates the interconnectedness of the various validation parameters that will be explored in detail.
Caption: A workflow diagram illustrating the sequential and interconnected stages of HPLC method validation.
Foundational Elements: The Analytical Method
Before embarking on the validation journey, a robust and optimized HPLC method is paramount. For the quantitative analysis of this compound, a reversed-phase HPLC method is proposed. The benzamide chromophore allows for UV detection, a common and reliable detection method in pharmaceutical analysis.
Proposed HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common solvent mixture providing appropriate polarity for the elution of the analyte. |
| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time with column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the benzamide chromophore. |
| Analyte Concentration | 100 µg/mL (Nominal) | A typical concentration for assay validation. |
Specificity: The Art of Discrimination
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] It is the foundation of a reliable quantitative method.
Experimental Protocol for Specificity:
-
Blank Analysis: Inject the mobile phase and a placebo (a mixture of all formulation components except the active pharmaceutical ingredient, if applicable) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[2]
-
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.
Acceptance Criteria:
-
No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be well-resolved from any degradation product peaks (resolution > 2).
-
The peak purity index of the analyte peak in the stressed samples should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.
Linearity and Range: Establishing a Proportional Relationship
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol for Linearity and Range:
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound at different concentrations, typically spanning 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Analysis of Standards: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501,234 |
| 75 | 752,345 |
| 100 | 1,003,456 |
| 125 | 1,254,567 |
| 150 | 1,505,678 |
Comparative Analysis: Linearity Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Report | 1,234 |
| Slope | Report | 10,023 |
| Range | 50 - 150 µg/mL | Established |
Accuracy: The Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo. Prepare each level in triplicate.
-
Analysis of Spiked Samples: Analyze the spiked samples and a standard solution of known concentration.
-
Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level.
Data Presentation: Accuracy of this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75 |
| 100% | 100.0 | 100.2 | 100.20 |
| 120% | 120.0 | 119.5 | 99.58 |
Comparative Analysis: Accuracy Acceptance Criteria
| Parameter | Acceptance Criteria | Observed Mean Recovery |
| Mean Recovery | 98.0% - 102.0% | 99.84% |
Precision: The Measure of Agreement
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision):
-
Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.
-
Alternatively, analyze three preparations at three different concentrations (e.g., 80%, 100%, 120%) in triplicate.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Presentation: Precision of this compound
| Precision Level | Parameter | Acceptance Criteria | Observed Value |
| Repeatability | %RSD (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision | %RSD (n=12) | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Boundaries
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][5] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][5]
Experimental Protocol for LOD and LOQ:
There are several methods to determine LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[6]
-
Based on the Standard Deviation of the Response and the Slope:
Data Presentation: LOD and LOQ of this compound
| Parameter | Method | Acceptance Criteria | Observed Value |
| LOD | Signal-to-Noise | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise | S/N ≥ 10 | 0.3 µg/mL |
Robustness: Withstanding Deliberate Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Select critical HPLC parameters that could potentially affect the results (e.g., mobile phase composition, pH, flow rate, column temperature, and detection wavelength).[10]
-
Vary Parameters: Systematically vary each parameter within a small, predefined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).
-
Analyze and Compare: Analyze a standard solution under each varied condition and compare the results (e.g., retention time, peak area, tailing factor) to those obtained under the nominal conditions.
Data Presentation: Robustness of the HPLC Method
| Parameter Varied | Variation | % Change in Peak Area | % Change in Retention Time |
| Flow Rate | ± 0.1 mL/min | < 2.0% | < 5.0% |
| Column Temperature | ± 2 °C | < 1.5% | < 3.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.5% | < 6.0% |
Comparative Analysis: Robustness Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | Must pass under all varied conditions. |
| %RSD of results | Should not be significantly affected. |
System Suitability: The Daily Health Check
System suitability testing is an integral part of any analytical method and is performed prior to and during the analysis of samples to ensure the continued performance of the entire analytical system.
Experimental Protocol for System Suitability:
-
Standard Injections: Inject a standard solution of this compound (e.g., five or six replicate injections) before starting the sample analysis.
-
Monitor Key Parameters: Monitor and evaluate key chromatographic parameters.
Data Presentation: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency. |
| %RSD of Peak Area (n=5) | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time (n=5) | ≤ 1.0% | Ensures stable retention. |
Interrelationship of Validation Parameters
The following diagram illustrates the logical connections and dependencies between the different validation parameters. For instance, a method must first be proven specific before its linearity can be reliably established.
Caption: A diagram showing the logical relationships and dependencies between key HPLC validation parameters.
Conclusion: A Foundation of Quality
The validation of an HPLC method for the quantitative analysis of this compound is a meticulous process that underpins the quality and reliability of analytical data. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower analytical scientists in their pursuit of robust and defensible analytical methods. Remember, a well-validated method is not just a regulatory requirement; it is a commitment to quality and scientific integrity.
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Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]
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Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
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Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Evaluating HPLC Assay Robustness with Experimental Design. Journal of Liquid Chromatography & Related Technologies, 26(18). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 3-bromo-N,N-diethylbenzamide
Introduction
3-bromo-N,N-diethylbenzamide is a versatile synthetic intermediate, valuable to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom and a stable diethylamide group, makes it an excellent scaffold for generating diverse compound libraries through cross-coupling reactions and a useful directing group in ortho-metalation strategies. The efficiency of its synthesis is therefore a critical factor in the early stages of discovery research.
This guide provides an in-depth comparison of the most common synthetic routes to this compound, starting from 3-bromobenzoic acid. We will delve into four primary strategies: the classical acid chloride pathway, direct amidation using modern coupling reagents, innovative direct catalytic amidation, and the Mitsunobu reaction. Each method will be evaluated based on its chemical principles, operational complexity, yield, and overall efficiency, providing researchers with the necessary insights to select the optimal route for their specific needs.
I. Synthesis via 3-Bromobenzoyl Chloride: The Classical Approach
This two-step method is the most traditional and widely practiced route for the synthesis of benzamides. It involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with the amine.
Chemical Principle
The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate amidation, it is converted into a superior leaving group. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the carboxylic acid into an acyl chloride.[1] The resulting 3-bromobenzoyl chloride is a highly reactive electrophile. The subsequent reaction with diethylamine, a nucleophile, proceeds via a nucleophilic acyl substitution mechanism to form the stable amide bond.[2][3] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion (Schotten-Baumann conditions).[2][3]
Experimental Protocols
Step 1: Synthesis of 3-Bromobenzoyl Chloride
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), add 3-bromobenzoic acid (1.0 eq). The entire apparatus must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask. This reaction can be performed neat or in an inert solvent like toluene.[1]
-
Reaction: Gently heat the mixture to reflux (approx. 79 °C) for 2-4 hours. The reaction's progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1]
-
Work-up and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[1][5][6]
Step 2: Synthesis of this compound
-
Setup: In a separate dry flask under an inert atmosphere, dissolve diethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).[3] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the purified 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled diethylamine solution over 20-30 minutes.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Causality and Insights
This method is a robust and reliable workhorse of organic synthesis. The high reactivity of the acyl chloride intermediate generally ensures high conversion and yield. However, the use of corrosive and toxic thionyl chloride, which evolves acidic gases (HCl and SO₂), necessitates the use of a fume hood and careful handling.[1] The two-step nature of the process also adds to the overall reaction time and workload. For the analogous synthesis of N,N-diethyl-m-toluamide (DEET), yields are reported to be very high, often in the range of 97-98%.[7][8]
II. Direct Amidation with Coupling Reagents
To circumvent the harshness of the acid chloride route, a plethora of coupling reagents have been developed to facilitate the direct condensation of carboxylic acids and amines under milder conditions. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine.
Chemical Principle
Coupling reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group. They can be broadly categorized into several classes:
-
Carbodiimides (e.g., DCC, EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents generate reactive OBt active esters.[10][11]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): Similar to phosphonium salts, these form active esters that readily react with amines. HATU is particularly effective due to the formation of a highly reactive OAt ester.[11][12]
-
Other Reagents (e.g., CDI): 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming an acyl-imidazole intermediate, which then reacts with the amine.[9][13][14]
Experimental Protocol (General Procedure using HATU)
-
Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) in a dry flask under an inert atmosphere, add the coupling reagent HATU (1.1 eq).[10]
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.
-
Amine Addition: Add diethylamine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality and Insights
The use of coupling reagents offers significant advantages in terms of milder reaction conditions and broader functional group tolerance compared to the acid chloride route. However, these reagents are often expensive, and the reactions generate stoichiometric amounts of byproducts that must be removed during workup, which can sometimes be challenging.[15] For instance, the synthesis of the analogous DEET using CDI as the coupling agent is reported to proceed in high yield (94-95%) with the advantage that the byproducts are water-soluble and easily removed by extraction.[9][13][14]
Critical Consideration: When using uronium-based reagents like HATU, it is crucial to pre-activate the carboxylic acid before adding the amine. Adding all components together can lead to the coupling reagent reacting with the amine, forming an undesired guanidinium byproduct.[12][15]
III. Direct Catalytic Amidation: A Green Chemistry Approach
Representing the most atom-economical approach, direct catalytic amidation involves the formation of an amide bond from a carboxylic acid and an amine with the sole byproduct being water.[16] This method aligns with the principles of green chemistry by avoiding stoichiometric activating agents and minimizing waste.
Chemical Principle
This reaction is thermodynamically challenging and often requires high temperatures to drive off the water formed. Catalysts are employed to lower the activation energy of this process. Common catalysts include:
-
Boron-based catalysts (e.g., Boric Acid, B(OCH₂CF₃)₃): These Lewis acidic catalysts are thought to activate the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[17][18]
-
Group IV Metal Catalysts (e.g., Ti(IV), Zr(IV)): Complexes of titanium and zirconium have been shown to be effective catalysts for direct amidation under relatively mild conditions.[19][20]
Experimental Protocol (Hypothetical, based on Boric Acid Catalysis)
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), boric acid (e.g., 5 mol%), and a suitable solvent for azeotropic water removal, such as toluene.[18]
-
Reagent Addition: Add diethylamine (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The water generated during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with an acidic and a basic aqueous solution to remove any unreacted starting materials and the catalyst. Dry the organic layer, concentrate, and purify by column chromatography or distillation.
Causality and Insights
Direct catalytic amidation is an elegant and environmentally friendly strategy. Its primary advantage is the high atom economy and the avoidance of toxic reagents and byproducts.[19] However, these reactions often require elevated temperatures and prolonged reaction times to achieve high conversion.[18] The substrate scope can also be a limitation for some catalytic systems. While no specific data was found for the direct catalytic amidation of 3-bromobenzoic acid with diethylamine, the general methods reported in the literature suggest this would be a feasible, albeit potentially slower, synthetic route.[16][17]
IV. Mitsunobu Reaction: A Non-Classical Amidation
While traditionally used for converting alcohols to esters, ethers, and other functional groups, a non-classical Mitsunobu reaction has been developed for the synthesis of N,N-diethylbenzamides directly from benzoic acids and diethylamine.[21]
Chemical Principle
The standard Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[22][23][24] In this non-classical variant for amidation, it is proposed that the benzoic acid is activated by the PPh₃/DIAD system to form a reactive acyloxyphosphonium ion intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine to furnish the final amide product.[21]
Experimental Protocol
-
Setup: In a dry flask under an inert atmosphere, dissolve 3-bromobenzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in toluene (to make a 0.2 M solution).[21]
-
Stirring: Stir the solution at room temperature for 10 minutes.
-
Reagent Addition: Add diisopropylazodicarboxylate (DIAD, 1.2 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux overnight (approx. 18 hours).
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate. Wash the organic layer with 1 M NaOH and brine. The sodium hydroxide wash is crucial for removing the triphenylphosphine oxide byproduct and unreacted benzoic acid. Dry the organic layer, concentrate, and purify the crude product.[21]
Causality and Insights
This method provides a unique, one-pot approach to the synthesis of benzamides under relatively mild conditions. It can be particularly advantageous when traditional methods prove ineffective.[21] However, a significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[23] While the authors of the cited study did not report the synthesis of the 3-bromo derivative specifically, they demonstrated success with both electron-donating and electron-withdrawing groups on the benzoic acid ring, with yields typically ranging from 50-70%.[21]
Comparative Summary and Data
| Parameter | Route 1: Acid Chloride | Route 2: Coupling Reagents | Route 3: Catalytic Amidation | Route 4: Mitsunobu Reaction |
| Starting Materials | 3-Bromobenzoic acid, SOCl₂, Diethylamine | 3-Bromobenzoic acid, Coupling Reagent, Diethylamine | 3-Bromobenzoic acid, Catalyst, Diethylamine | 3-Bromobenzoic acid, PPh₃, DIAD, Diethylamine |
| Key Reagents | Thionyl Chloride | HATU, PyBOP, CDI, etc. | Boric Acid, Ti(IV)/Zr(IV) complexes | Triphenylphosphine, DIAD/DEAD |
| Typical Conditions | Reflux in SOCl₂, then 0°C to RT | Room Temperature | Reflux with water removal | Reflux |
| Reported Yield * | Very High (>95%) | High (90-95%) | Moderate to High (variable) | Moderate (50-70%) |
| Advantages | Robust, reliable, high yield, inexpensive primary reagents. | Mild conditions, high yield, broad functional group tolerance. | High atom economy, "green" process, water is the only byproduct. | One-pot procedure, useful for sensitive substrates. |
| Disadvantages | Harsh/corrosive reagents (SOCl₂), toxic byproducts (HCl, SO₂), two-step process. | Expensive reagents, stoichiometric byproducts requiring careful purification. | Often requires high temperatures and long reaction times, catalyst development is ongoing. | Stoichiometric byproducts (phosphine oxide) can be difficult to remove, moderate yields. |
*Yields are estimated based on analogous reactions (e.g., synthesis of DEET) or reported substrate scope where direct data for this compound is not available.
Visualizing the Synthetic Pathways
Below are diagrams illustrating the different synthetic strategies discussed.
Diagram 1: Overall Synthetic Strategies
Caption: Overview of the four main synthetic routes from 3-bromobenzoic acid.
Diagram 2: Experimental Workflow for the Acid Chloride Route
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A Comparative Guide to the X-ray Crystallographic Analysis of 3-bromo-N,N-diethylbenzamide Derivatives
A Senior Application Scientist's Perspective on Structural Elucidation and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more effective and selective therapeutic agents. Among the myriad of organic scaffolds, benzamide derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 3-bromo-N,N-diethylbenzamide and its derivatives, offering insights into experimental design, data interpretation, and a comparative look at alternative analytical techniques.
While a crystal structure for this compound itself is not publicly available as of this writing, we will navigate the process of its structural elucidation through a detailed examination of closely related, structurally characterized analogues. This comparative approach will illuminate the influence of substituents on molecular conformation and crystal packing, providing a robust framework for understanding this important class of molecules.
The Significance of this compound Derivatives
Benzamides are prevalent motifs in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a bromine atom at the meta-position of the benzoyl ring in this compound offers several strategic advantages in drug design. The bromine atom can act as a heavy atom for phasing in X-ray crystallography, participate in halogen bonding interactions which can enhance binding affinity and selectivity, and serve as a synthetic handle for further molecular elaboration through cross-coupling reactions. The N,N-diethylamide group, on the other hand, modulates the compound's lipophilicity and metabolic stability, and its conformation can significantly influence receptor binding.
Experimental Workflow: From Synthesis to Structure
A successful crystallographic analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following protocols are adapted from established methods for the synthesis of related N,N-dialkylbenzamides and provide a reliable pathway to obtaining this compound for crystallographic studies.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the acylation of diethylamine with 3-bromobenzoyl chloride. The acid chloride is typically generated in situ from 3-bromobenzoic acid to avoid handling the lachrymatory acid chloride directly.
Protocol:
-
Preparation of 3-bromobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases and the solid dissolves completely.
-
Amidation: In a separate flask, dissolve diethylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add the freshly prepared 3-bromobenzoyl chloride solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and may require screening of various conditions.
Protocol: Slow Evaporation
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) to create a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a small, clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
X-ray Crystallographic Analysis: A Comparative Approach
As a definitive crystal structure for this compound is not available, we will use the structurally related and widely used insect repellent, N,N-diethyl-3-methylbenzamide (DEET), as a comparative analogue. The crystal structure of DEET has been determined in the context of its coordination to a zinc-based metal-organic framework (MOF). This provides valuable insight into the conformational preferences of the N,N-diethylamide moiety and its interactions.
Data Collection and Structure Solution
The process of determining a crystal structure from a single crystal involves several key steps, which are outlined in the workflow diagram below.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: DEET as a Model
The crystal structure of DEET coordinated to a zinc center reveals important conformational features that can be extrapolated to this compound. In the solid state, the amide group of DEET is essentially planar, a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group. The diethylamino group can adopt various conformations, and its orientation relative to the benzoyl ring is of particular interest.
| Parameter | N,N-diethyl-3-methylbenzamide (DEET) (in a Zn-MOF) | This compound (Hypothetical) |
| Crystal System | - | - |
| Space Group | - | - |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | - | - |
| β (°) | - | - |
| γ (°) | - | - |
| Volume (ų) | - | - |
| Z | - | - |
| Key Interactions | Coordinated to Zn center | Potential C-H···O, C-H···π, and Br···O/N halogen bonding |
Note: The crystallographic data for DEET in the table is for the entire MOF structure and not for crystalline DEET itself. A hypothetical entry for this compound is included to illustrate the expected data from a successful crystallographic analysis.
Key Structural Insights from the DEET Analogue:
-
Amide Conformation: The C-N bond of the amide has partial double bond character, leading to restricted rotation. This results in distinct NMR signals for the two ethyl groups at lower temperatures.
-
Torsion Angle: The torsion angle between the plane of the aromatic ring and the plane of the amide group is a critical parameter. In DEET, this angle is influenced by its coordination to the metal center. In a crystal of pure this compound, this angle would be determined by intermolecular interactions and crystal packing forces.
-
Intermolecular Interactions: While DEET in the MOF is primarily interacting with the metal, in a crystal of this compound, we would expect to see a network of intermolecular interactions. These could include C-H···O hydrogen bonds involving the amide carbonyl, C-H···π interactions with the aromatic ring, and potentially, halogen bonds between the bromine atom and electronegative atoms of neighboring molecules. The presence of the bromine atom significantly increases the likelihood of halogen bonding, which can be a dominant force in directing crystal packing.
Caption: Chemical structure of this compound.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for the comprehensive characterization of this compound and its derivatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structure determination. | Requires single crystals of suitable size and quality. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, dynamic processes in solution. | Provides information about the structure in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide information about the 3D structure or connectivity. |
| Infrared Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited structural information. |
NMR Spectroscopy of N,N-dialkylbenzamides:
The ¹H and ¹³C NMR spectra of N,N-dialkylbenzamides often exhibit interesting dynamic behavior due to the restricted rotation around the amide C-N bond. At room temperature, the signals for the two N-alkyl groups may be broadened or appear as distinct sets of resonances, indicating slow exchange on the NMR timescale. Variable temperature NMR studies can be used to determine the energy barrier for this rotation[1].
Mass Spectrometry of Halogenated Benzamides:
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives, while challenging in the initial stages of crystal growth, offers unparalleled insights into their three-dimensional structure. By employing a comparative approach with structurally related compounds like DEET, we can predict and understand the key conformational features and intermolecular interactions that govern the solid-state architecture of these molecules. This structural knowledge, when integrated with data from other analytical techniques such as NMR and mass spectrometry, provides a comprehensive understanding of these compounds, which is essential for advancing their development in medicinal chemistry and materials science.
References
-
Dodson, R. A., Kalenak, A. P., Du Bois, D. R., Gill-Ljunghammer, S. L., & Matzger, A. J. (2020). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(78), 9966-9969. [Link]
-
Jennings, W. B., & Saket, B. M. (1985). Conformation and stereodynamics of N,N-dialkylbenzamides; a 1H and 13C nuclear magnetic resonance investigation of para-substituted 4-benzoyl-cis-2,6-dimethylmorpholines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1005-1011. [Link]
-
Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved from [Link]
-
American Chemical Society. (2022). N,N-Diethyl-m-toluamide (DEET). Retrieved from [Link]
Sources
Benchmarking the cost-effectiveness of 3-bromo-N,N-diethylbenzamide synthesis methods
A Senior Application Scientist's Guide to Cost-Effective 3-Bromo-N,N-diethylbenzamide Synthesis
For researchers and professionals in drug development, the synthesis of intermediates like this compound is a foundational step. This molecule serves as a versatile scaffold, with its bromo- and diethylamide functionalities enabling a wide array of subsequent chemical modifications, such as cross-coupling reactions, making it a valuable building block for bioactive molecules.[1] The efficiency and economic viability of its synthesis are paramount, directly impacting project timelines and budgets. This guide provides an in-depth comparison of two prevalent synthesis methodologies, offering the technical insights necessary to select the optimal route for your laboratory or production needs.
Methodology 1: The Classic Acyl Chloride Pathway
This two-step approach is a robust and widely practiced method for amide synthesis. It relies on the initial activation of the carboxylic acid to a highly reactive acyl chloride, which then readily undergoes nucleophilic attack by the amine.
Chemical Rationale: The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The hydroxyl group is a poor leaving group, whereas the chloride ion is an excellent one. This activation is typically achieved using thionyl chloride (SOCl₂). The subsequent reaction between the acyl chloride and a primary or secondary amine is a vigorous, often exothermic, nucleophilic acyl substitution that proceeds with high efficiency.[2][3] A base, such as triethylamine or excess diethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
Methodology 2: Direct Amide Coupling via Carbodiimide Activation
Modern synthetic chemistry often favors one-pot procedures that minimize intermediate isolation and reduce exposure to harsh reagents. Direct coupling of a carboxylic acid and an amine using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), exemplifies this approach.
Chemical Rationale: EDC is a "zero-atom" coupling reagent, meaning it facilitates the condensation of the carboxylic acid and amine without being incorporated into the final product.[5] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the amine, its susceptibility to racemization and side reactions is mitigated by the addition of a nucleophilic auxiliary agent like 1-hydroxybenzotriazole (HOBt).[6] HOBt traps the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide. The primary byproduct of EDC is a water-soluble urea derivative, simplifying purification through aqueous extraction.[5][6]
Performance and Cost-Effectiveness Benchmark
The choice between these methods often hinges on a balance of reagent cost, reaction efficiency, operational simplicity, and safety considerations. The following table provides a semi-quantitative comparison based on synthesizing one mole of this compound.
| Metric | Method 1: Acyl Chloride | Method 2: Direct EDC/HOBt Coupling | Justification & Causality |
| Starting Materials | 3-Bromobenzoic acid, Thionyl Chloride, Diethylamine, Triethylamine | 3-Bromobenzoic acid, Diethylamine, EDC·HCl, HOBt, Triethylamine | Method 1 requires a harsh chlorinating agent. Method 2 utilizes specialized, but milder, coupling reagents. |
| Typical Yield | >90% | 85-95% | Both methods are high-yielding. The acyl chloride is highly reactive, ensuring near-complete conversion in the second step. Modern coupling reagents are also highly efficient.[6] |
| Reaction Time | 3-6 hours | 4-16 hours | Acyl chloride formation takes 2-4 hours, followed by a rapid amidation (1-2 hours).[7] EDC coupling reactions are typically run for a few hours to overnight to ensure completion.[6] |
| Number of Steps | Two distinct synthetic steps | One-pot procedure | The acyl chloride must be formed and often isolated (or solvent-swapped) before reacting with the amine. The direct coupling method combines all reagents in a single vessel. |
| Safety & Waste | Generates toxic SO₂ and corrosive HCl gas.[7] | Byproducts (urea derivative, HOBt) are generally less hazardous and water-soluble, simplifying disposal.[5][6] | The use of thionyl chloride necessitates a well-ventilated fume hood and careful handling. EDC/HOBt is safer for benchtop synthesis. |
| Purification | Distillation of acyl chloride (optional), aqueous workup, possible chromatography. | Primarily aqueous workup to remove water-soluble byproducts. Chromatography may be needed for very high purity. | The water-solubility of the EDC byproduct is a significant advantage for purification.[5] |
| Estimated Reagent Cost | ~$220 / mole | ~$660 / mole | Thionyl chloride and triethylamine are commodity chemicals. EDC and HOBt are significantly more expensive specialty reagents. (See cost breakdown below) |
Cost Analysis Breakdown (per mole of product, approximate):
-
Common to both: 3-Bromobenzoic Acid (~
30/mol)[2][8] -
Method 1: Thionyl Chloride (~
50/mol)[7][9][10]ngcontent-ng-c3124257658="" _nghost-ng-c3540812859="" class="inline ng-star-inserted"> -
Method 2: EDC·HCl (~
80/mol)[1][11][12][13] (Note: Costs are estimates based on reagent-grade catalog prices and can vary significantly with supplier and scale.)ngcontent-ng-c3124257658="" _nghost-ng-c3540812859="" class="inline ng-star-inserted">
Experimental Workflow Diagrams
Caption: Workflow for the Acyl Chloride Pathway.
Caption: Workflow for the Direct EDC/HOBt Coupling Pathway.
Detailed Experimental Protocols
Method 1: Acyl Chloride Pathway
This protocol is a two-step process. All glassware must be thoroughly dried to prevent hydrolysis of the moisture-sensitive reagents.
Step 1: Synthesis of 3-Bromobenzoyl Chloride [7]
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with CaCl₂), add 3-bromobenzoic acid (20.1 g, 0.1 mol).
-
Reagent Addition: In a well-ventilated fume hood, add thionyl chloride (22 mL, 0.3 mol, 3.0 eq). An inert solvent like anhydrous toluene (50 mL) can be used, but the reaction can also be run neat.
-
Reaction: Gently heat the mixture to reflux (approx. 80°C) using a heating mantle. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.
-
Workup: Allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation (boiling point 79°C). For laboratory scale, this is often accomplished by rotary evaporation, possibly with the addition of toluene to azeotropically remove the last traces. The crude 3-bromobenzoyl chloride is a yellowish oil and is often used directly in the next step without further purification.
Step 2: Synthesis of this compound [4]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 3-bromobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM, 150 mL). Equip the flask with a magnetic stir bar and an addition funnel.
-
Amine Solution: In a separate beaker, prepare a solution of diethylamine (15.6 mL, 0.15 mol, 1.5 eq) and triethylamine (20.9 mL, 0.15 mol, 1.5 eq) in 50 mL of anhydrous DCM.
-
Reaction: Cool the acyl chloride solution to 0°C using an ice bath. Add the amine solution dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Method 2: Direct Amide Coupling with EDC/HOBt
This protocol is adapted from general amide coupling procedures.[6]
-
Reaction Setup: To a 500 mL round-bottom flask, add 3-bromobenzoic acid (20.1 g, 0.1 mol), 1-hydroxybenzotriazole (HOBt, 15.3 g, 0.11 mol, 1.1 eq), and N,N-dimethylformamide (DMF, 200 mL). Stir at room temperature until all solids dissolve.
-
Activation: Add EDC·HCl (21.1 g, 0.11 mol, 1.1 eq) to the solution in one portion. Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add triethylamine (27.9 mL, 0.2 mol, 2.0 eq) followed by diethylamine (10.4 mL, 0.1 mol, 1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup and Purification: Pour the reaction mixture into a separatory funnel containing 500 mL of water and 200 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers and wash with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if required.
Conclusion and Recommendations
For large-scale industrial synthesis where material cost is the primary driver, the Acyl Chloride Pathway (Method 1) is often preferred due to the low cost of thionyl chloride and triethylamine. However, this advantage is offset by the capital costs associated with handling hazardous and corrosive materials (SOCl₂, SO₂, HCl) and managing the resulting waste streams.
For laboratory-scale research, discovery, and process development, the Direct EDC/HOBt Coupling (Method 2) offers significant advantages in terms of safety, simplicity, and ease of purification. The one-pot nature of the reaction and the generation of water-soluble byproducts streamline the workflow, saving valuable researcher time. While the upfront reagent cost is higher, the reduced need for specialized handling equipment and the simplified workup often make it the more cost-effective choice overall in a research setting.
Ultimately, the selection of an optimal synthesis route requires a holistic assessment of scale, budget, available equipment, and safety protocols.
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Safety Operating Guide
Navigating the Disposal of 3-bromo-N,N-diethylbenzamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-bromo-N,N-diethylbenzamide, a halogenated aromatic amide. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Understanding the Hazard Profile of this compound
Key potential hazards include:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.
Table 1: Inferred Hazard Classification
| Hazard Category | Classification | Primary Concerns |
| Acute Toxicity (Oral) | Potentially Harmful[2] | Ingestion may lead to adverse health effects. |
| Skin Corrosion/Irritation | Potential Irritant | Avoid direct contact with skin. |
| Eye Damage/Irritation | Potential Irritant | Wear appropriate eye protection. |
| Environmental Hazard | Halogenated Organic | Requires specific disposal to prevent environmental release. |
The Critical Path to Proper Disposal: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with compliant removal by a certified hazardous waste contractor.
Step 1: Waste Classification and Segregation
The single most important step in this process is correctly identifying this compound as a halogenated organic waste .[6] This classification dictates the entire disposal pathway.
Crucial Segregation Rules:
-
DO NOT mix halogenated waste with non-halogenated organic waste. Co-mingling can complicate disposal and significantly increase costs.[7]
-
DO NOT dispose of this compound down the drain.[1][3][7] This is a direct violation of environmental regulations and can harm aquatic ecosystems.
-
DO NOT dispose of this compound in regular trash.[8]
Step 2: Containerization and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8][11]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
An accurate estimation of the concentration and total volume.
-
The date of waste generation.[8]
-
The name of the principal investigator and the laboratory location.[8]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).[8]
-
Step 3: Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[9]
-
Store the waste container in secondary containment to prevent spills from spreading.[9]
-
Keep the waste container securely closed at all times, except when adding waste.[10][11]
Step 4: Disposal and Removal
The final step is the removal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9][13]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all paperwork is completed accurately.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[6][12]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before addressing the spill.
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[14]
-
Dampen the spilled solid material with 60-70% ethanol to prevent dust formation.[14]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Clean the spill area with a suitable solvent, followed by soap and water.[14]
-
-
Disposal of Cleanup Materials: All contaminated materials (absorbent, gloves, etc.) must be disposed of as halogenated organic waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental protection.
References
- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook. (n.d.). Benzamide - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- University of Houston. (n.d.). How to Dispose of Chemical Waste.
- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- NOAA. (n.d.). BENZAMIDE - CAMEO Chemicals.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
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A Comprehensive Guide to the Safe Handling of 3-bromo-N,N-diethylbenzamide
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 3-bromo-N,N-diethylbenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar benzamides and established principles of laboratory safety. A conservative approach is paramount when handling substances with incomplete toxicological data.
Hazard Analysis and Risk Mitigation
Core Principles for Safe Handling:
-
Minimize Exposure: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by using appropriate personal protective equipment.[4][5]
-
Assume Toxicity: In the absence of comprehensive toxicological data, treat the compound as toxic. Avoid inhalation of any dust or aerosols.[6]
-
Contamination Control: Implement procedures to prevent the spread of contamination beyond the immediate work area.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that could cause serious eye irritation. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Given the halogenated nature of the compound, select gloves with appropriate chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[4][6][8] Double gloving is recommended for enhanced protection.[9] |
| Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron. | Protects skin and personal clothing from contamination. The lab coat should be fully buttoned. An apron provides an additional barrier during procedures with a higher splash potential.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used if engineering controls (i.e., fume hood) are not available or are insufficient to control exposure to dust or aerosols.[8] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[10][11] |
Step-by-Step Handling Procedures
Preparation and Weighing
-
Work Area Preparation: Before handling, ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Cover the work surface with absorbent, plastic-backed paper to contain any spills.[3][7]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
Dissolution and Reaction Setup
-
Solvent Handling: Handle all solvents within the fume hood.
-
Addition of Compound: Slowly add the this compound to the solvent to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.
Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound from receipt to disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
